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  • Product: Imino(methyl)(propan-2-yl)-lambda6-sulfanone
  • CAS: 1367371-35-4

Core Science & Biosynthesis

Foundational

Imino(methyl)(propan-2-yl)-lambda6-sulfanone chemical structure and properties

Technical Profile: Imino(methyl)(propan-2-yl)- -sulfanone Synonyms:S-Methyl-S-isopropylsulfoximine; Methyl(1-methylethyl)oxosulfonium imide CAS Registry Number: 1367371-35-4[1] Executive Summary Imino(methyl)(propan-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Imino(methyl)(propan-2-yl)- -sulfanone

Synonyms:S-Methyl-S-isopropylsulfoximine; Methyl(1-methylethyl)oxosulfonium imide

CAS Registry Number: 1367371-35-4[1]

Executive Summary

Imino(methyl)(propan-2-yl)-


-sulfanone is a hexavalent sulfur compound belonging to the sulfoximine  class. Structurally characterized by a tetrahedral sulfur atom bonded to a methyl group, an isopropyl group, an oxygen atom, and an imine nitrogen (

), it represents a critical pharmacophore in modern medicinal chemistry.

This molecule serves as a superior bioisostere for sulfones (


)  and sulfonamides . Unlike sulfones, the sulfoximine moiety possesses a stereogenic sulfur center and a functionalizable nitrogen atom, offering an additional vector for optimizing solubility, basicity, and target engagement. It is increasingly utilized in the development of pan-CDK inhibitors and metabolic enzyme targets due to its high hydrolytic and metabolic stability.

Structural Analysis & Stereochemistry

The core structure features a sulfur atom in the +6 oxidation state (


), adopting a distorted tetrahedral geometry.
Stereogenicity

The sulfur atom is chiral, possessing four distinct substituents:

  • Oxygen (

    
    )
    
  • Imine Nitrogen (

    
    )
    
  • Methyl Group (

    
    )
    
  • Isopropyl Group (

    
    )
    

Consequently, the molecule exists as two enantiomers: (


)-Imino(methyl)(propan-2-yl)-

-sulfanone
and (

)-Imino(methyl)(propan-2-yl)-

-sulfanone
. In drug development, enantiomeric resolution is critical as the spatial arrangement of the

and

groups dictates hydrogen bonding interactions within protein active sites.
Physicochemical Properties
PropertyValue / DescriptionContext
Molecular Formula

Molecular Weight 121.20 g/mol Fragment-like, high ligand efficiency potential.
Physical State Colorless LiquidLow melting point due to asymmetry.
Basicity (pKa)

(Conjugate Acid)
The nitrogen is weakly basic, protonating at low pH.
H-Bonding Donor: 1 (NH), Acceptor: 2 (N, O)Superior H-bond network compared to sulfones (Acceptor only).
Lipophilicity (LogP)

to

(Predicted)
More polar than the corresponding sulfone analogue.
Topological PSA

Favorable for membrane permeability.

Synthesis & Manufacturing Protocols

The most robust route for synthesizing NH-sulfoximines is the metal-free oxidative imination of the corresponding sulfoxide. This method avoids hazardous azides (e.g.,


) and relies on hypervalent iodine reagents.
Diagrammatic Workflow (Synthesis)

SynthesisWorkflow Sulfide Methyl Isopropyl Sulfide (Precursor) Sulfoxide Methyl Isopropyl Sulfoxide (Intermediate) Sulfide->Sulfoxide Oxidation Sulfoximine Target Sulfoximine (Racemic Mixture) Sulfoxide->Sulfoximine Oxidative Imination (Metal-Free) Reagents1 Oxidant: NaIO4 or H2O2 Reagents1->Sulfoxide Resolution Chiral HPLC (Enantiomer Separation) Sulfoximine->Resolution Purification Reagents2 N-Source: NH2CO2NH4 Oxidant: PhI(OAc)2 Reagents2->Sulfoximine

Caption: Step-wise synthetic pathway from sulfide precursor to enantiopure sulfoximine.

Detailed Protocol: Metal-Free Oxidative Imination

Objective: Synthesis of racemic Imino(methyl)(propan-2-yl)-


-sulfanone from methyl isopropyl sulfoxide.

Reagents:

  • Substrate: Methyl isopropyl sulfoxide (1.0 equiv)

  • Nitrogen Source: Ammonium carbamate (

    
    ) (1.5 equiv)
    
  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)

  • Solvent: Methanol (MeOH) (0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl isopropyl sulfoxide and Methanol.

  • Addition: Add Ammonium carbamate in one portion.

  • Oxidation: Add PIDA slowly over 5 minutes at room temperature. The reaction is slightly exothermic.

  • Reaction: Stir the mixture at 25°C for 2–4 hours. Monitor consumption of sulfoxide via TLC (stain with

    
    ) or LC-MS.
    
  • Workup: Remove solvent under reduced pressure. The residue will contain the product and iodobenzene (byproduct).

  • Purification: Dissolve residue in minimal Dichloromethane (DCM) and load onto a silica gel column. Elute with a gradient of DCM:MeOH (95:5 to 90:10). The sulfoximine is significantly more polar than iodobenzene.

  • Yield: Expected isolated yield is 80–90%.

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic methyl singlet (

    
     ppm) and the isopropyl methine septet. The NH proton is often broad and exchangeable.
    
  • IR: Strong bands at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).

Medicinal Chemistry Applications

Bioisosterism: Sulfoximine vs. Sulfone

The sulfoximine group is a "chiral switch" for the achiral sulfone group.

  • Solubility: The unsubstituted nitrogen (

    
    ) allows the sulfoximine to act as a hydrogen bond donor, significantly improving aqueous solubility compared to the lipophilic sulfone.[2]
    
  • Metabolic Stability: The

    
     bond is highly resistant to hydrolysis and enzymatic cleavage by CYPs, making it a robust scaffold for oral drugs.
    
  • Vectorial Exploration: The nitrogen atom can be further alkylated or arylated (N-functionalization), allowing medicinal chemists to grow the molecule into new pockets within a protein target.

Biological Pathway Interaction (Generic)

BioisostereLogic SulfoneDrug Sulfone-based Inhibitor (Low Solubility, Achiral) Bioisostere Sulfoximine Substitution (S-Methyl-S-isopropyl) SulfoneDrug->Bioisostere Lead Optimization Properties Improved Properties: 1. Increased Solubility 2. New H-Bond Donor 3. Chiral Selectivity Bioisostere->Properties Physicochemical Modulation Target Target Protein Binding (e.g., Kinase Hinge Region) Properties->Target Enhanced Affinity

Caption: Logic flow for replacing a sulfone moiety with a sulfoximine during Lead Optimization.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Handling: The synthesis involves hypervalent iodine, which is an oxidant. Perform reactions in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

References

  • Systematic Nomenclature & Identity

    • PubChem Compound Summary: Sulfoximine Derivatives. National Library of Medicine.

    • Source:

  • Synthesis Methodology (Ammonium Carbamate/PIDA)

    • Zenzola, M., et al. (2016). Transfer of Electrophilic NH to Sulfides and Sulfoxides.

    • Source:

  • Medicinal Chemistry (Bioisosterism)

    • Frings, M., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical Aspects and Applications.

    • Source:

  • Properties of Sulfoximines

    • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.

    • Source:

Sources

Exploratory

The Emerging Role of Sulfoximine Derivatives in Modern Kinase Inhibitor Design

An In-Depth Technical Guide: A Senior Application Scientist's Perspective on Leveraging Unique Chemical Moieties for Enhanced Therapeutic Targeting This guide delves into the burgeoning field of sulfoximine derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on Leveraging Unique Chemical Moieties for Enhanced Therapeutic Targeting

This guide delves into the burgeoning field of sulfoximine derivatives as a pivotal component in the design of next-generation kinase inhibitors. We will explore the nuanced synthetic strategies, mechanistic advantages, and therapeutic potential of this unique functional group, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Unmet Need and the Sulfoximine Solution

Protein kinases, as central regulators of cellular signaling, remain a prime target class for therapeutic intervention, particularly in oncology. However, the development of resistance to existing kinase inhibitors presents a persistent challenge. This has spurred the exploration of novel chemical scaffolds that can offer improved potency, selectivity, and the ability to overcome resistance mechanisms.

The sulfoximine moiety, a sulfur-based functional group, has emerged as a compelling structural motif in this context. Its unique stereoelectronic properties, including a stable tetrahedral geometry and the ability to act as a hydrogen bond donor and acceptor, provide a distinct advantage in inhibitor design.

Synthetic Strategies for Sulfoximine-Containing Kinase Inhibitors

The incorporation of the sulfoximine moiety into drug candidates has been historically challenged by limited synthetic accessibility. However, recent advancements have led to robust and scalable methods for their preparation.

Established Synthetic Routes

A common and effective two-step method for preparing NH-sulfoximines begins with the corresponding sulfoxide.[1] This process involves the reaction of a sulfoxide with an iminating agent, such as trifluoroacetamide and iodobenzene diacetate, in the presence of a rhodium catalyst to form an N-acylsulfoximine.[1] Subsequent deprotection, typically with potassium carbonate in methanol, yields the desired NH-sulfoximine.[1] This method has proven versatile for a range of substrates.

Another key strategy involves the direct synthesis from sulfides, which has been a significant step forward in streamlining the synthetic process. These modern methods have greatly expanded the chemical space available to medicinal chemists.

Experimental Protocol: Synthesis of a Generic Sulfoximine Building Block

The following protocol outlines a representative synthesis of an NH-sulfoximine from a sulfoxide precursor.

Step 1: Rhodium-Catalyzed Imination of the Sulfoxide

  • To a solution of the starting sulfoxide (1.0 eq) in a suitable solvent such as dichloromethane, add trifluoroacetamide (1.2 eq), magnesium oxide (2.0 eq), and a catalytic amount of Rh₂(OAc)₄ (2 mol%).

  • Add iodobenzene diacetate (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-trifluoroacetylsulfoximine.

Step 2: Deprotection to the NH-Sulfoximine

  • Dissolve the N-trifluoroacetylsulfoximine (1.0 eq) in methanol.

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude NH-sulfoximine.

  • If necessary, purify the product further by column chromatography or recrystallization.

G cluster_synthesis Synthetic Workflow Start Sulfoxide Precursor Step1 Rh-Catalyzed Imination (TFA, I(OAc)₂, MgO) Start->Step1 Intermediate N-Trifluoroacetylsulfoximine Step1->Intermediate Step2 Deprotection (K₂CO₃, MeOH) Intermediate->Step2 End NH-Sulfoximine Product Step2->End

Caption: Sulfoximine-kinase binding interactions.

Structure-Activity Relationship (SAR) and In Vitro Properties

The substitution pattern around the sulfoximine core is critical for modulating the pharmacological properties of the inhibitor. A systematic exploration of these substitutions allows for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.

CompoundTarget KinaseIC₅₀ (nM)Aqueous Solubility (mg/L)Metabolic Stability (CLb, L/h/kg)Reference
ImatinibBcr-Abl-1122.3[2]
Sulfoximine Analogue 8Bcr-Abl-541.9[2]
AT7519CDK2/CDK996 / 6--[2]
Sulfoximine Analogue 15CDK2/CDK9522 / 124--[2]
PalbociclibCDK4/CDK6---
Sulfoximine Analogue 23CDK4/CDK6---
RibociclibCDK4/CDK6--2.3
Sulfoximine Analogue 26CDK4/CDK6--1.1

As illustrated in the table, the replacement of other functional groups with a sulfoximine moiety can have varied effects on biological activity and physicochemical properties. For instance, while the sulfoximine analogue of AT7519 showed decreased potency, the analogue of Ribociclib demonstrated improved metabolic stability. [2]This highlights the context-dependent nature of the sulfoximine group's impact and underscores the importance of empirical evaluation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized sulfoximine derivatives, a robust and reproducible in vitro kinase assay is essential.

Step 1: Reagent Preparation

  • Prepare a stock solution of the sulfoximine inhibitor in 100% DMSO.

  • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Prepare a solution of the specific kinase and its corresponding substrate peptide in the reaction buffer.

  • Prepare a solution of ATP in the reaction buffer.

Step 2: Assay Procedure

  • Serially dilute the inhibitor stock solution in the reaction buffer to create a dose-response curve.

  • In a 384-well plate, add the kinase and substrate solution.

  • Add the diluted inhibitor solutions to the respective wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

Step 3: Detection and Data Analysis

  • Use a suitable detection method to quantify kinase activity (e.g., luminescence-based assays that measure remaining ATP, or fluorescence-based assays that measure product formation).

  • Read the plate using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_assay In Vitro Kinase Assay Workflow Start Prepare Reagents Step1 Serial Dilution of Inhibitor Start->Step1 Step2 Add Kinase & Substrate Step1->Step2 Step3 Add Inhibitor Step2->Step3 Step4 Pre-incubation Step3->Step4 Step5 Initiate with ATP Step4->Step5 Step6 Kinase Reaction Step5->Step6 Step7 Stop Reaction Step6->Step7 Step8 Detection Step7->Step8 End IC₅₀ Determination Step8->End

Caption: In vitro kinase inhibition assay workflow.

Challenges and Future Directions

Despite the promising potential of sulfoximine derivatives, several challenges remain. The synthesis, while improved, can still be complex for certain scaffolds. Furthermore, a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds is necessary for successful clinical translation.

Future research will likely focus on:

  • Developing more efficient and stereoselective synthetic methods.

  • Expanding the application of sulfoximines to a broader range of kinase targets.

  • Utilizing computational modeling to better predict the binding modes and properties of sulfoximine-containing inhibitors.

  • Investigating the potential of sulfoximines in developing covalent kinase inhibitors and PROTACs. [3]

Conclusion

Sulfoximine derivatives represent a valuable and increasingly accessible tool in the medicinal chemist's arsenal for the design of novel kinase inhibitors. Their unique structural and electronic properties offer opportunities to address the ongoing challenges of potency, selectivity, and drug resistance. As synthetic methodologies continue to evolve and our understanding of their in vivo behavior deepens, we can expect to see a growing number of sulfoximine-containing drug candidates entering clinical development.

References

  • Bolm, C., & Hildebrand, J. P. (2000). The sulfoximine group in asymmetric synthesis. Accounts of Chemical Research, 33(9), 645-653. [Link]

  • Bull, J. A., & Luisi, R. (2017). Synthesis and Transformations of NH‐Sulfoximines. Chemistry–A European Journal, 23(49), 11729-11741. [Link]

  • Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem, 12(7), 487-501. [Link]

  • Zhang, Y., & Bolm, C. (2019). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review. Chemical Communications, 55(62), 9115-9126. [Link]

  • Lücking, U. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. [Link]

  • Kattner, L., & Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(17), 9031-9063. [Link]

  • Lücking, U. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]

  • Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. Angewandte Chemie International Edition, 56(19), 5240-5243. [Link]

  • Bull, J. A., & Croft, R. A. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1083. [Link]

  • Lücking, U. (2013). ChemInform Abstract: Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. ChemInform, 44(32). [Link]

  • Matellan, C., et al. (2020). NH‐sulfoximine: A novel pharmacological inhibitor of the mitochondrial F1Fo‐ATPase, which suppresses viability of cancerous cells. British Journal of Pharmacology, 177(13), 3050-3066. [Link]

  • Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem, 12(7), 487-501. [Link]

  • Reddy, B. V. S., et al. (2023). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. Molecules, 28(13), 5092. [Link]

Sources

Foundational

Difference between sulfones and imino-lambda6-sulfanones in drug design

Topic: Difference between sulfones and imino-lambda6-sulfanones in drug design Format: In-depth Technical Guide Beyond the Sulfone: The Rise of Imino- -sulfanones (Sulfoximines) in Medicinal Chemistry[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between sulfones and imino-lambda6-sulfanones in drug design Format: In-depth Technical Guide

Beyond the Sulfone: The Rise of Imino- -sulfanones (Sulfoximines) in Medicinal Chemistry[1]

Executive Summary

For decades, the sulfone (


) moiety has been a staple in medicinal chemistry, valued for its metabolic stability and strong electron-withdrawing character.[1] However, its achiral nature and limited hydrogen-bonding vectors often lead to solubility issues and "flat" structure-activity relationships (SAR).[1]

Enter the imino-


-sulfanone , commonly known as the sulfoximine  (

).[1] This bioisostere offers a critical "escape from flatland" by introducing a chiral center at the sulfur atom and a modifiable nitrogen vector. This guide analyzes the structural, physicochemical, and synthetic divergences between sulfones and sulfoximines, demonstrating why the latter has become a "privileged structure" in modern drug design, exemplified by clinical candidates like Ceralasertib (AZD6738) and Atuveciclib (BAY 1143572) .

Part 1: Structural & Physicochemical Divergence[1][2]

The transition from a sulfone to a sulfoximine is not merely an atomic swap; it is a shift in vector geometry and interaction potential.

The Chiral Vector ( )
  • Sulfones (

    
    ):  Achiral (unless R/R' contain chiral centers).[1] The two oxygens are equivalent, creating a plane of symmetry.
    
  • Sulfoximines (

    
    ):  The sulfur atom is a stable stereogenic center.[1] This chirality allows the molecule to probe specific 3D pockets in the target protein that the symmetric sulfone cannot.
    
    • Implication: Enantiomers often exhibit distinct potency and metabolic profiles, necessitating asymmetric synthesis or chiral resolution.

Hydrogen Bonding & Basicity
  • Sulfone: Acts exclusively as a Hydrogen Bond Acceptor (HBA) via the two oxygens.

  • Sulfoximine:

    • HBA: The oxygen and the nitrogen (lone pair) can accept H-bonds.[1]

    • HBD: The NH group acts as a Hydrogen Bond Donor.

    • Basicity: The nitrogen is weakly basic (

      
       for the conjugate acid), allowing for pH-dependent physicochemical modulation.[1]
      
Solubility & Lipophilicity (LogD)

Sulfoximines are consistently more polar than their sulfone counterparts.[1] The NH functionality lowers


 and significantly enhances aqueous solubility—a common failure point for sulfone-containing leads.[1]

Table 1: Physicochemical Comparison (General Trends)

PropertySulfone (

)
Sulfoximine (

)
Impact on Drug Design
Chirality AchiralChiral (

)
Increases selectivity/complexity; requires resolution.[1]
H-Bonding 2 Acceptors2 Acceptors + 1 DonorNew binding interactions; improved water solubility.[1]
Hybridization

(distorted)

(pseudo-tetrahedral)
Similar bond angles, allowing bioisosteric replacement.[1]
Metabolic Stability HighHighResistant to oxidative metabolism; N-conjugation possible.[1]
Vector Growth None (O is capped)High (N can be alkylated)Allows "growing" the molecule into new sub-pockets.[1]

Part 2: Case Study – The Ceralasertib (AZD6738) Breakthrough

The power of the sulfoximine bioisostere is best illustrated by the discovery of the ATR kinase inhibitor Ceralasertib .[2][3]

The Problem: AZ20 (Sulfone Precursor)

The lead compound, AZ20 , contained a methyl sulfone moiety. While potent, it suffered from:

  • Poor Solubility: Aqueous solubility at pH 7.4 was only ~10

    
    M.[2]
    
  • CYP Inhibition: High risk of Drug-Drug Interactions (DDI) due to Time-Dependent Inhibition (TDI) of CYP3A4.[1][2]

  • hERG Liability: Potential cardiotoxicity.[3]

The Solution: Ceralasertib (Sulfoximine)

Replacing the sulfone with a sulfoximine yielded Ceralasertib.[2][3][4][5]

  • Solubility: Increased to 661

    
    M  (a >60-fold improvement).[1]
    
  • Safety: Eliminated CYP3A4 TDI and significantly reduced hERG inhibition.[2][3]

  • Efficacy: Retained high potency against ATR kinase while improving oral bioavailability.[3]

Key Insight: The sulfoximine nitrogen disrupted the high-melting crystal lattice of the sulfone (likely by altering packing) and lowered lipophilicity (


 dropped from 2.5 to 1.9), driving the solubility gain.[2]

Part 3: Synthetic Methodologies

Historically, sulfoximine synthesis was hazardous, requiring hydrazoic acid (


). Modern protocols use hypervalent iodine reagents for safe, "self-validating" NH transfer.[1]
Primary Protocol: Metal-Free NH Transfer

This method converts a sulfoxide to a sulfoximine using (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate .[1][6] It is operationally simple, scalable, and retains the stereochemistry of the starting sulfoxide (stereospecific).

Experimental Protocol: Synthesis of S-Methyl-S-Phenyl Sulfoximine

Reagents:

  • Methyl phenyl sulfoxide (1.0 equiv)[1][6]

  • Ammonium carbamate (1.5 - 2.0 equiv)[1]

  • (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)[1]

  • Methanol (Solvent, 0.1 - 0.2 M concentration)[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with Methyl phenyl sulfoxide (1.0 equiv) and Methanol.

  • Addition: Add Ammonium carbamate (2.0 equiv) to the solution.

  • Oxidant Addition: Add PIDA (1.5 equiv) portion-wise over 5-10 minutes at room temperature. Note: Reaction is slightly exothermic.

  • Monitoring: Stir at room temperature. Monitor via TLC or LC-MS.[1] Conversion is typically complete within 1-2 hours.[1]

    • Mechanism:[1][4][6][7][8] PIDA generates an iodonitrene-like species in situ from the carbamate, which transfers to the sulfoxide.

  • Workup: Remove solvent under reduced pressure. Dissolve residue in water/DCM. Extract aqueous layer with DCM (x3).[1]

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    

Validation Check:

  • NMR: Look for the disappearance of the sulfoxide methyl singlet and appearance of the sulfoximine methyl singlet (shifted downfield).

  • MS: Observed mass should be

    
     (NH).[1]
    

Part 4: Visualization & Decision Logic[1]

Diagram 1: Sulfoximine Synthesis Pathway (PIDA Mediated)[1]

SynthesisPathway Start Sulfoxide (R-SO-R') Intermediate Imino-iodinane Intermediate Start->Intermediate Oxidative Imination Reagents Reagents: NH2CO2NH4 + PhI(OAc)2 Solvent: MeOH Reagents->Intermediate Product Sulfoximine (R-S(O)(NH)-R') Intermediate->Product NH Transfer (Stereospecific)

Caption: Metal-free oxidative imination of sulfoxides to sulfoximines using PIDA and ammonium carbamate.

Diagram 2: Bioisostere Decision Tree[1]

DecisionTree Start Current Lead contains Sulfone (-SO2-)? Solubility Is Solubility < 50 µM? Start->Solubility Vector Need new H-bond donor or growth vector? Solubility->Vector No (Soluble) Action_Sulfoximine REPLACE WITH SULFOXIMINE Solubility->Action_Sulfoximine Yes (Insoluble) Chirality Is the target pocket stereoselective? Chirality->Action_Sulfoximine Yes (Explore Vectors) Action_Keep KEEP SULFONE Chirality->Action_Keep No (Keep Simple) Vector->Chirality No Vector->Action_Sulfoximine Yes

Caption: Strategic decision logic for replacing a sulfone with a sulfoximine bioisostere.

References

  • Lücking, U. (2013).[4] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link[1]

  • Bull, J. A., Luisi, R. (2016).[8] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie. Link[1]

  • Foote, K. M., et al. (2018). Discovery of Ceralasertib (AZD6738), a Potent and Selective Inhibitor of ATR Kinase.[9] Journal of Medicinal Chemistry. Link[1]

  • Gnamm, C., et al. (2017). Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

  • Lücking, U. (2019). Neglected Sulfur(VI) Pharmacophores in Drug Discovery: Exploration of Novel Chemical Space by the Interplay of Drug Design and Method Development. Organic Chemistry Frontiers. Link

Sources

Exploratory

Metabolic Stability of the Methyl Isopropyl Sulfoximine Motif in Human Liver Microsomes: A Technical Guide for Drug Design

Executive Summary The evolution of bioisosteric replacement has led to the widespread adoption of sulfoximines as superior alternatives to sulfones, sulfonamides, and sterically hindered alcohols. The methyl isopropyl su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of bioisosteric replacement has led to the widespread adoption of sulfoximines as superior alternatives to sulfones, sulfonamides, and sterically hindered alcohols. The methyl isopropyl sulfoximine moiety—characterized by a stereogenic sulfur center bonded to a methyl group, an isopropyl group, an oxygen atom, and a nitrogen atom—offers a unique combination of hydrogen-bond donor/acceptor capabilities, tunable polarity, and exceptional metabolic stability. This technical guide explores the mechanistic basis of its stability in Human Liver Microsomes (HLM) and provides a self-validating experimental framework for evaluating its intrinsic clearance (


).

Rationale: The Sulfoximine Bioisostere

In modern medicinal chemistry, replacing metabolically labile or poorly soluble functional groups with sulfoximines has become a proven strategy to optimize pharmacokinetic (PK) profiles. According to recent matched molecular pair analyses, polar, low molecular weight sulfoximine fragments exhibit remarkably high metabolic stability in both mouse and human microsomes compared to traditional moieties 1. The sulfoximine core contains a mildly basic nitrogen atom that increases solubility in protic solvents while maintaining a robust resistance to enzymatic degradation 2.

Mechanistic Basis of Metabolic Stability

The intrinsic clearance of an aliphatic structural motif in HLM is primarily dictated by its vulnerability to Cytochrome P450 (CYP) mediated oxidation . The methyl isopropyl sulfoximine fragment presents a fascinating case study in sterics and electronic deactivation:

  • Electronic Deactivation of Alpha-Carbons: The sulfoximine group exerts a powerful electron-withdrawing effect (-I effect). This significantly increases the bond dissociation energy (BDE) of the adjacent C-H bonds on both the S-methyl group and the alpha-carbon of the isopropyl group. Consequently, Hydrogen Atom Transfer (HAT) by the high-valent iron-oxo species of CYP450 becomes energetically unfavorable, effectively blocking demethylation and alpha-hydroxylation pathways 3.

  • The Isopropyl "Soft Spot": Despite the core's stability, the tertiary C-H bond of the isopropyl group remains a potential metabolic liability. Tertiary C-H bonds naturally possess lower BDEs due to hyperconjugation, which stabilizes the resulting carbon-centered radical during CYP-mediated HAT. Therefore, the primary (and often only) degradation pathway observed in HLM is aliphatic hydroxylation at this tertiary carbon, yielding a tertiary alcohol metabolite.

Experimental Workflow: Self-Validating HLM Stability Assay

To accurately determine the


 and 

of methyl isopropyl sulfoximine-containing compounds, researchers must employ a self-validating HLM assay. This protocol incorporates strict controls to differentiate true CYP-mediated metabolism from chemical instability or assay artifacts.
Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4). Causality: Keeping final DMSO concentration

    
     0.1% prevents solvent-induced inhibition of CYP enzymes.
    
  • Microsome Incubation: In a 96-well plate, combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration) in the phosphate buffer.

  • Control Integration (Self-Validation):

    • Positive Control: Include Verapamil or Dextromethorphan (1 µM) in separate wells to validate the metabolic competency of the specific HLM batch.

    • Negative Control (-NADPH): Incubate the test compound with HLM but substitute the NADPH regenerating system with blank buffer. Causality: This isolates CYP-mediated clearance from non-enzymatic degradation (e.g., hydrolysis) and confirms the intrinsic chemical stability of the sulfoximine core.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP proteins, quenching the reaction precisely at the target timepoint.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow N1 1. Substrate Preparation (Methyl Isopropyl Sulfoximine) N2 2. HLM Incubation (0.5 mg/mL protein, 37°C) N1->N2 N3 3. Reaction Initiation (NADPH Regenerating System) N2->N3 N4 4. Time-Course Sampling (0 to 60 min) N3->N4 N5 5. Quenching & Precipitation (Cold Acetonitrile + IS) N4->N5 N6 6. LC-MS/MS Analysis (Quantification & MetID) N5->N6

Fig 1: Step-by-step self-validating HLM metabolic stability assay workflow.

Data Presentation & Kinetic Analysis

Metabolic stability is quantified by plotting the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the elimination rate constant (


). The intrinsic clearance is calculated using the following equation:


Table 1: Representative HLM Metabolic Stability Data (Bioisostere Comparison)

Structural Motif

(min)

(µL/min/mg protein)
Primary Metabolite Observed
Methyl Isopropyl Sulfone 28.548.6Tertiary Alcohol, Demethylation
Methyl Isopropyl Sulfoximine > 120< 11.5Tertiary Alcohol (Trace)
Verapamil (Positive Control) 14.297.6N-Dealkylated products

Note: The sulfoximine analog exhibits a significantly prolonged half-life compared to the sulfone counterpart, demonstrating the protective electronic effect of the


 core.

Metabolite Identification (MetID)

During the LC-MS/MS analysis, researchers should perform a product ion scan to identify metabolites. For the methyl isopropyl sulfoximine fragment, a +16 Da mass shift is typically observed, corresponding to the insertion of a single oxygen atom. MS/MS fragmentation patterns will confirm that this hydroxylation occurs exclusively at the tertiary carbon of the isopropyl group, leaving the deactivated methyl group entirely intact.

Pathway Parent Methyl Isopropyl Sulfoximine CYP CYP450 Enzymes (HAT Mechanism) Parent->CYP Deact Blocked Pathways (Alpha-C Oxidation) Parent->Deact Deactivated by Core Metabolite Tertiary Alcohol (Aliphatic Hydroxylation) CYP->Metabolite Primary Pathway

Fig 2: CYP450-mediated aliphatic hydroxylation pathway of methyl isopropyl sulfoximine.

Strategic Implications for Drug Development

The methyl isopropyl sulfoximine fragment exemplifies the power of sulfur-based bioisosteres in modern drug design. By leveraging the electron-withdrawing nature of the sulfoximine core, medicinal chemists can effectively shield adjacent aliphatic chains from rapid CYP-mediated clearance. When optimizing leads containing this motif, structural efforts should focus on sterically hindering or fluorinating the tertiary carbon of the isopropyl group if further reductions in


 are required.

References

  • Frings, M., et al. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. 2

  • "Sulfilimines: An Underexplored Bioisostere for Drug Design?" Journal of Medicinal Chemistry, ACS Publications, 2025. 1

  • "Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective." ChemRxiv, 2020. 3

  • "Molecular Modeling Used to Evaluate CYP2C9-Dependent Metabolism: Homology Modeling, Molecular Dynamics and Docking Simulations." Current Drug Metabolism, INMEGEN, 2011.

Sources

Protocols & Analytical Methods

Method

Synthesis of Imino(methyl)(propan-2-yl)-lambda6-sulfanone from sulfides

Application Note: High-Efficiency Synthesis of Imino(methyl)(propan-2-yl)- -sulfanone Target Molecule: S-Methyl-S-isopropylsulfoximine (Imino(methyl)(propan-2-yl)- -sulfanone) CAS: 1367371-35-4 Primary Application: Biois...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Imino(methyl)(propan-2-yl)- -sulfanone

Target Molecule: S-Methyl-S-isopropylsulfoximine (Imino(methyl)(propan-2-yl)-


-sulfanone)
CAS:  1367371-35-4
Primary Application:  Bioisostere construction in Medicinal Chemistry (e.g., pan-CDK inhibitors).

Introduction & Strategic Analysis

The sulfoximine moiety is a critical pharmacophore in modern drug discovery, serving as a stable, polar, and chiral bioisostere for sulfones and sulfonamides. The target molecule, Imino(methyl)(propan-2-yl)-


-sulfanone , represents a fundamental aliphatic building block.

Historically, sulfoximine synthesis relied on hazardous reagents such as sodium azide in sulfuric acid (Schmidt reaction) or explosive


-mesitylenesulfonylhydroxylamine (MSH).[1] These methods pose significant safety risks during scale-up.

This guide details the Bull-Luisi One-Pot Oxidative Imination , a metal-free, "green" protocol utilizing (Diacetoxyiodo)benzene (PIDA) and Ammonium Carbamate. This method is selected for its superior safety profile, operational simplicity, and high functional group tolerance, making it the industry standard for pharmaceutical intermediate synthesis.

Comparison of Synthetic Routes
FeatureMethod A: Bull-Luisi (Recommended) Method B: Rh-Catalyzed (Alternative)Method C: Schmidt Reaction (Legacy)
Reagents PhI(OAc)

, NH

CO

NH

, MeOH
Rh

(OAc)

, CF

CONH

, PhI(OAc)

NaN

, H

SO

, CHCl

Step Count 1 (Direct from Sulfide) 2 (Requires Hydrolysis step)1 (Direct)
Safety Profile High (No azides, mild oxidant)Moderate (Heavy metals)Low (Explosion/Toxin hazard)
Scalability Excellent (Multi-kg proven)Good (Cost-prohibitive catalyst)Poor (Safety constraints)

Mechanistic Pathway[3][4]

The reaction proceeds via an in situ generated electrophilic iodine(III) species. The ammonium carbamate serves as a safe, solid ammonia source.[2][3]

ReactionMechanism Sulfide Methyl Isopropyl Sulfide Nitrene Iodonitrene Species [PhI-N+ • H] Sulfide->Nitrene Nucleophilic Attack PIDA PhI(OAc)2 (PIDA) Intermediate1 Iminoiodinane [PhI=NH] PIDA->Intermediate1 Ligand Exchange NH3 NH3 (from Carbamate) NH3->Intermediate1 Intermediate1->Nitrene Activation Sulfoximine Target Sulfoximine (S-Methyl-S-isopropyl) Nitrene->Sulfoximine N-Transfer & Oxidation

Figure 1: Proposed mechanistic pathway involving the formation of a transient iodonitrene species which effects the N-transfer to the sulfide sulfur atom.

Detailed Experimental Protocol

Protocol A: Direct One-Pot Synthesis from Sulfide

Scale: 10 mmol (scalable to >100 g) Reaction Time: 2–4 Hours Yield Expectation: 85–95%

Reagents & Materials
  • Substrate: Methyl isopropyl sulfide (1.0 equiv).

  • Oxidant: (Diacetoxyiodo)benzene (PIDA) (2.5 equiv). Note: Higher stoichiometry is required for sulfides compared to sulfoxides.

  • Nitrogen Source: Ammonium Carbamate (2.0 equiv).[4]

  • Solvent: Methanol (HPLC Grade, 0.5 M concentration relative to sulfide).

Step-by-Step Methodology
  • Setup:

    • Equip a round-bottom flask with a large, oval magnetic stir bar (ensure vigorous stirring).

    • Charge the flask with Methanol (20 mL) .

    • Add Methyl isopropyl sulfide (0.90 g, 10 mmol) .

  • Reagent Addition (Critical Step):

    • Add Ammonium Carbamate (1.56 g, 20 mmol) in one portion. Stir for 5 minutes.

    • Caution: Add PIDA (8.05 g, 25 mmol) portion-wise over 10 minutes.

    • Observation: The reaction is exothermic. A water bath at 25°C is recommended to maintain ambient temperature. The mixture will turn from colorless to yellow. Gas evolution (CO

      
      ) will occur—ensure the system is open to air or vented (e.g., a needle in the septum).
      
  • Reaction Monitoring:

    • Stir vigorously at 25°C.

    • Monitor by TLC (EtOAc/Heptane 1:1) or LC-MS.

    • Endpoint: Full consumption of sulfide and any intermediate sulfoxide (usually < 3 hours).

  • Workup:

    • Remove Methanol under reduced pressure (Rotavap at 30°C) to obtain a yellow slurry.

    • Quench: Add Dichloromethane (DCM, 50 mL) and Saturated aq. NaHCO

      
       (50 mL) . Stir for 10 minutes to neutralize acetic acid byproducts.
      
    • Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

    • Note: Sulfoximines are polar. If the product is not extracting, add 5% MeOH to the DCM or saturate the aqueous layer with NaCl.

  • Purification:

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Flash Chromatography: Elute with a gradient of DCM

      
       5% MeOH/DCM. The target sulfoximine is significantly more polar than the starting sulfide.
      

Quality Control & Troubleshooting

Analytical Specifications
  • Physical State: Colorless oil or low-melting solid.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Diagnostic signals include the S-Methyl singlet (
    
    
    ppm) and the Isopropyl methine septet (
    
    
    ppm). The NH proton is often broad and exchangeable.
  • 
    C NMR:  Look for the characteristic downfield shift of the carbons adjacent to the chiral sulfur center.
    
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion Old PIDA reagent (hydrolyzed).Recrystallize PIDA or increase loading to 3.0 equiv.
Sulfone Formation Over-oxidation.Reduce PIDA addition rate; ensure temperature does not exceed 25°C.
Low Yield (Workup) Product remaining in aqueous phase.Use "Salting out" method (saturate aq. layer with NaCl) or continuous extraction with CHCl

.
Yellow Impurity Iodobenzene retention.Wash the crude solid with Hexanes/Et

O (Sulfoximine is insoluble in non-polar solvents).

Workflow Decision Diagram

Workflow Start Start: Methyl Isopropyl Sulfide CheckReagents QC: PIDA Activity Check Start->CheckReagents Reaction Reaction: MeOH, NH2CO2NH4, PIDA 25°C, 3h CheckReagents->Reaction Monitor LC-MS Check Reaction->Monitor Decision Full Conversion? Monitor->Decision Workup Evaporate MeOH Partition DCM/Sat. NaHCO3 Decision->Workup Yes AddOxidant Add 0.5 eq PIDA Decision->AddOxidant No (Sulfoxide present) Purify Flash Column (DCM -> 5% MeOH/DCM) Workup->Purify Final Target Sulfoximine Purify->Final AddOxidant->Reaction

Figure 2: Operational workflow for the synthesis and purification of the target sulfoximine.

References

  • Bull, J. A., & Luisi, R. (2016).[1][2] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides.[2][3][4][5] Angewandte Chemie International Edition.[2][6] Link

  • Briggs, E. L., et al. (2023).[7] Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene.[8] Organic Syntheses, 100, 186-198. Link

  • Zenzola, M., et al. (2016).[2] NH-Sulfoximines from Sulfides: One-Pot Synthesis using Ammonium Carbamate and PhI(OAc)2.[4] Chemistry - A European Journal. Link

  • Frings, M., & Bolm, C. (2014). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Protocols for NH-Transfer to Sulfoxides Using Hypervalent Iodine Reagents

Strategic Overview Sulfoximines ( ) have emerged as high-value bioisosteres for sulfones and sulfonamides in medicinal chemistry.[1] Their intrinsic chirality and additional vector for substitution (at the nitrogen) allo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Sulfoximines (


) have emerged as high-value bioisosteres for sulfones and sulfonamides in medicinal chemistry.[1] Their intrinsic chirality and additional vector for substitution (at the nitrogen) allow for precise tuning of physicochemical properties and metabolic stability. Notable examples include the pan-CDK inhibitor Runcaciguat  and AstraZeneca's ATR inhibitor Ceralasertib .

Historically, sulfoximine synthesis relied on hazardous reagents (e.g., hydrazoic acid, O-mesitylenesulfonylhydroxylamine) or harsh conditions. The advent of hypervalent iodine(III) reagents has revolutionized this field, enabling mild, oxidative NH-transfer.

This guide details two primary protocols:

  • Method A (Metal-Free): The modern "gold standard" for direct NH-sulfoximine synthesis using ammonium carbamate.

  • Method B (Rh-Catalyzed): A robust alternative for installing N-protected groups (e.g., trifluoroacetyl) on sterically demanding substrates.

Mechanistic Foundations

Understanding the active species is critical for troubleshooting. In hypervalent iodine-mediated amination, the iodine(III) center acts as an electrophilic shuttle.

The Bull-Luisi Mechanism (Metal-Free)

The reaction between (diacetoxyiodo)benzene (PIDA) and ammonium carbamate generates an electrophilic iodonitrene-like species in situ. The sulfoxide acts as a nucleophile, attacking the iodine-nitrogen intermediate.[2]

Key Insight: The N-I bond in the intermediate is often stable in solution. Solvent evaporation is a chemical step, not just a physical one, required to cleave the N-I bond and release the final sulfoximine.

Mechanism PIDA PhI(OAc)2 (Oxidant) ActiveSpecies [PhI=NH] Iodonitrene Species PIDA->ActiveSpecies + NH3 - 2 AcOH AmmCarb NH4CO2NH2 (N-Source) Ammonia NH3 (in situ) AmmCarb->Ammonia Decarboxylation (-CO2) Ammonia->ActiveSpecies Intermediate Sulfoximine-Iodine Adduct ActiveSpecies->Intermediate + Sulfoxide Sulfoxide Sulfoxide (Substrate) Sulfoxide->Intermediate Product NH-Sulfoximine Intermediate->Product Solvent Evaporation (N-I Cleavage) Byproduct PhI + AcOH Intermediate->Byproduct

Figure 1: Mechanistic pathway for metal-free NH-transfer.[3] Note the critical role of solvent evaporation in product release.

Protocol A: Metal-Free Direct NH-Transfer

Reference Standard: Bull, J. A.; Luisi, R. et al. Angew. Chem. Int. Ed.2016 [1].

This is the preferred method for generating free NH-sulfoximines. It avoids heavy metals, uses inexpensive reagents, and operates at room temperature.[3]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Sulfoxide 1.0SubstrateEnantiopure sulfoxides retain stereochemistry.[4]
PhI(OAc)2 (PIDA) 2.5 - 3.0OxidantMust be finely powered. Generates 2 equiv. AcOH.
Ammonium Carbamate 4.0N-SourceSource of NH3.[2] Excess drives equilibrium.
Methanol (MeOH) [0.2 M]SolventCritical: Solubilizes ammonium salts.
Step-by-Step Workflow
  • Preparation:

    • Use a round-bottom flask (RBF) with a magnetic stir bar.[1]

    • Note: No inert atmosphere (Ar/N2) is required; the reaction is air-tolerant.

  • Addition Sequence (Critical):

    • Dissolve Sulfoxide (1.0 equiv) in MeOH (0.2 M concentration).

    • Add Ammonium Carbamate (4.0 equiv) in one portion.[1]

    • Add PhI(OAc)2 (3.0 equiv) slowly over 2–3 minutes.

    • Observation: The mixture may turn yellow/orange. Gas evolution (CO2) will occur.

  • Reaction:

    • Stir vigorously at 25 °C (Room Temp) for 1–2 hours.

    • Checkpoint: Monitor by TLC.[5] The intermediate N-I adduct may appear as a distinct spot that converts to product upon heating/drying.

  • Workup (The "Cleavage" Step):

    • Remove solvent under reduced pressure (Rotary evaporator).

    • Why: This step forces the breakdown of the N-I intermediate.[1] Do not skip to extraction.

    • Redissolve the residue in DCM or EtOAc.

    • Wash with saturated NaHCO3 (to neutralize AcOH byproduct) and Brine.

  • Purification:

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Purify via flash column chromatography (typically DCM/MeOH or EtOAc/Hexane gradients).

Protocol B: Rhodium-Catalyzed N-Acyl Transfer

Reference Standard: Okamura, H.; Bolm, C. Org.[6][7] Lett.2004 [2].[6][8]

Use this protocol if the metal-free method fails (e.g., extremely steric-hindered substrates) or if you specifically require an N-protected sulfoximine (e.g., N-trifluoroacetyl).

Reagents & Stoichiometry
ComponentEquiv.Role
Sulfoxide 1.0Substrate
Trifluoroacetamide 2.0N-Source
PhI(OAc)2 1.5Oxidant
Rh2(OAc)4 2–5 mol%Catalyst
MgO 4.0Acid Scavenger
DCM [0.1 M]Solvent
Step-by-Step Workflow
  • Setup: Flame-dry a Schlenk tube or RBF and purge with Nitrogen/Argon.

  • Mixing:

    • Add Sulfoxide, Trifluoroacetamide, PhI(OAc)2, MgO, and Rh2(OAc)4.

    • Add DCM (Dichloromethane).

  • Reaction:

    • Stir at 40 °C (mild reflux) for 6–12 hours.

    • Mechanism:[1][2][3][4][5][7][8][9][10] The Rh-catalyst stabilizes the nitrene intermediate, facilitating transfer to the sulfoxide sulfur.

  • Filtration:

    • Filter the mixture through a pad of Celite to remove MgO and Rh residues.

    • Concentrate filtrate.

  • Deprotection (Optional):

    • To obtain the free NH-sulfoximine: Treat the N-Tfa sulfoximine with K2CO3 (5 equiv) in MeOH at RT for 30 mins.

Critical Parameter Optimization

The following table summarizes how to tune the reaction based on substrate class.

VariableRecommendationRationale
Solvent Choice MeOH (Method A)Essential for Ammonium Carbamate solubility. Other solvents (DCM, Toluene) result in <10% yield for Method A.
Temperature 25 °C Higher temps (>50 °C) in Method A can cause decomposition of the oxidant before transfer.
Substrate: Sulfides Use 3.0 equiv PIDA Sulfides can be converted directly to sulfoximines (one-pot oxidation + imination) using Method A [3].
Acid Sensitivity Add MgO PIDA releases Acetic Acid. If substrate is acid-labile, add 4.0 equiv MgO to the reaction.
Chirality Retained Both methods proceed with retention of configuration at the Sulfur center (stereospecific).

Troubleshooting & QC

Issue: Incomplete Conversion
  • Diagnosis: Starting material remains after 2 hours.

  • Fix: Add another 0.5–1.0 equiv of PIDA. The reagent degrades over time in MeOH. Ensure PIDA is fresh (white powder, not yellowed).

Issue: Product "Disappears" during Workup
  • Diagnosis: The N-I intermediate was not cleaved.

  • Fix: Ensure the reaction mixture is evaporated to dryness on the rotavap before adding aqueous extraction buffers. The concentration step is mechanistic.

Issue: Separation of Iodobenzene (PhI)
  • Diagnosis: PhI co-elutes with product.

  • Fix: PhI is volatile. Leave the crude product under high vacuum (<1 mbar) for 4–6 hours, or use a gradient starting with 100% Hexane/Heptane to flush PhI before eluting the polar sulfoximine.

Safety & Handling

  • Hypervalent Iodine (PIDA): Potentially explosive under heavy shock or high heat. Store at 4 °C. Do not heat dry solids.

  • Ammonium Carbamate: Releases Ammonia (toxic/corrosive) and CO2. Use in a fume hood.[11]

  • Exotherm: The addition of PIDA to the reaction mixture can be slightly exothermic. On scales >5g, add PIDA in portions.

References

  • Bull, J. A.; Luisi, R. et al. "Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides."[4][6][12][13] Angew.[6][9][12][14] Chem. Int. Ed. 2016, 55, 7203–7207.[6][12][13] Link

  • Okamura, H.; Bolm, C. "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines."[6][7] Org.[5][6][11] Lett. 2004, 6, 1305–1307.[6][7] Link

  • Tota, A.; Bull, J. A.; Luisi, R. et al. "Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene."[7] Org.[5][6][11] Synth. 2023, 100, 48–60.[6][7] Link

  • Wojaczyńska, E.; Wojaczyński, J. "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds."[6][7] Chem. Rev.[6] 2020, 120, 4578–4611.[6][7] Link

Sources

Method

Using Imino(methyl)(propan-2-yl)-lambda6-sulfanone as a building block in PROTACs

Application Note: Using Imino(methyl)(propan-2-yl)- -sulfanone in PROTAC Design -sulfanone (CAS: 1367371-35-4) Synonyms: S-Methyl-S-isopropylsulfoximine, 2-(S-Methylsulfonimidoyl)propane Part 1: Strategic Overview The Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Using Imino(methyl)(propan-2-yl)- -sulfanone in PROTAC Design


-sulfanone (CAS: 1367371-35-4)
Synonyms: S-Methyl-S-isopropylsulfoximine, 2-(S-Methylsulfonimidoyl)propane

Part 1: Strategic Overview

The Challenge in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a Protein of Interest (POI).[1][2][3] A critical bottleneck in PROTAC development is the "linkerology"—the design of the connection between the warhead and the E3 ligand.

  • Solubility: Traditional alkyl or PEG linkers often result in high lipophilicity (logP > 5), leading to poor oral bioavailability.

  • Vectorization: Finding a suitable attachment point on a ligand that does not disrupt binding affinity is difficult.

  • Metabolic Stability: Linkers are prone to oxidative metabolism.

The Solution: Sulfoximine Bioisosteres

Imino(methyl)(propan-2-yl)-


-sulfanone  represents a cutting-edge class of building blocks known as sulfoximines .[4][5] Structurally, it resembles a sulfone (

) but with one oxygen replaced by a nitrogen (

).

Why use this building block?

  • Bioisosterism: It acts as a stable, polar bioisostere for isopropyl sulfone or sulfonamide groups found in many kinase inhibitors and bioactive ligands.

  • Vectorization Hub: Unlike the chemically inert sulfone, the sulfoximine nitrogen is a nucleophile (

    
    ). It serves as a "handle" to attach PROTAC linkers without requiring de novo synthesis of the parent ligand core.
    
  • Physicochemical Tuning: The sulfoximine group is highly polar yet membrane-permeable, often lowering the logD of the final PROTAC to the optimal range (2–4) for cell penetration.

  • Chirality: The sulfur atom is a chiral center (

    
    ), offering an additional vector to fine-tune the ternary complex geometry.
    

Part 2: Application Logic & Pathway

The following diagram illustrates the workflow of converting a standard inhibitor into a PROTAC using the sulfoximine handle.

PROTAC_Design Inhibitor Parent Inhibitor (Contains Sulfone) Bioisostere Sulfoximine Analog (Imino-sulfanone Core) Inhibitor->Bioisostere Scaffold Hopping (O -> NH) Functionalization N-Functionalization (Linker Attachment) Bioisostere->Functionalization Nucleophilic Attack on Linker-Halide PROTAC Final PROTAC (Ternary Complex) Functionalization->PROTAC Coupling to E3 Ligand Degradation Ubiquitination & Degradation PROTAC->Degradation Cellular Assay

Figure 1: Workflow for utilizing Imino(methyl)(propan-2-yl)-


-sulfanone to vectorize a ligand for PROTAC synthesis.

Part 3: Experimental Protocols

Protocol A: N-Alkylation of Imino(methyl)(propan-2-yl)- -sulfanone

Objective: To attach a linker moiety (e.g., an alkyl halide chain) to the sulfoximine nitrogen. This is the critical step in creating the "Linker-Warhead" intermediate.

Materials:

  • Imino(methyl)(propan-2-yl)-

    
    -sulfanone (1.0 equiv)
    
  • Linker-Halide (e.g., tert-butyl (4-bromobutyl)carbamate) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF
    
  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv)

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve Imino(methyl)(propan-2-yl)-

      
      -sulfanone  (100 mg, 0.82 mmol) in anhydrous MeCN (4 mL).
      
  • Deprotonation/Activation:

    • Add

      
       (400 mg, 1.2 mmol, 1.5 equiv).
      
    • Note: If using NaH, cool to 0°C before addition to prevent rapid exotherm.

    • Stir at Room Temperature (RT) for 15 minutes to ensure activation of the NH group.

  • Alkylation:

    • Add the Linker-Halide (e.g., Boc-amino-butyl bromide) (1.0 mmol, 1.2 equiv) dropwise.

    • Add TBAI (30 mg, 0.1 equiv) to accelerate the reaction via Finkelstein exchange.

  • Reaction:

    • Heat the mixture to 60°C and stir for 4–12 hours.

    • Monitoring: Monitor via LC-MS. The sulfoximine NH is a good nucleophile; look for the mass shift corresponding to the alkylated product

      
      .
      
  • Work-up:

    • Cool to RT and filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Sulfoximines are polar. Use a gradient of DCM:MeOH (0% to 10%) or Hexane:EtOAc (50% to 100%).

    • Yield Expectation: 70–90%.

Protocol B: Coupling to E3 Ligase Ligand

Objective: To couple the Sulfoximine-Linker intermediate to an E3 ligand (e.g., Thalidomide derivative for Cereblon or VHL ligand).[5]

Prerequisite: The linker attached in Protocol A should have a protected amine (Boc) or ester/acid terminus. This protocol assumes a Boc-protected amine linker.

Step-by-Step Procedure:

  • Deprotection:

    • Dissolve the N-alkylated sulfoximine intermediate in DCM (2 mL).

    • Add Trifluoroacetic acid (TFA) (0.5 mL). Stir at RT for 1 hour.

    • Concentrate in vacuo (azeotrope with toluene to remove residual TFA).

  • Amide Coupling:

    • Dissolve the E3 Ligand Acid (e.g., Pomalidomide-COOH derivative) (1.0 equiv) in DMF (2 mL).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

    • Add the deprotected Sulfoximine-Linker amine (1.0 equiv).

  • Reaction & Isolation:

    • Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the final PROTAC mass.

    • Purification: Inject the crude reaction mixture directly onto a Preparative HPLC (Reverse Phase, C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95%.

    • Lyophilize fractions to obtain the final PROTAC as a powder.

Part 4: Data Analysis & Characterization

Key Physicochemical Descriptors

When characterizing the intermediate or final PROTAC, pay attention to the shift in polarity.

PropertySulfone Analog (

)
Sulfoximine Analog (

)
Impact on PROTAC
H-Bond Donors 01 (if NH is free)Increases solubility
H-Bond Acceptors 22Maintains binding interactions
Chirality AchiralChiral (S center)Creates diastereomers*
Metabolic Stability HighHighSuitable for in vivo use

*Note: Imino(methyl)(propan-2-yl)-


-sulfanone is commercially available as a racemate. The final PROTAC will be a mixture of diastereomers unless chiral separation is performed (Chiral SFC recommended).
Structural Validation (NMR)
  • 1H NMR (DMSO-d6):

    • Methyl group (S-Me): Look for a singlet around

      
       2.8 – 3.1 ppm.
      
    • Isopropyl group: Look for the characteristic septet (

      
       3.2 ppm) and doublet (
      
      
      
      1.2 ppm).
    • N-Alkylation shift: Upon alkylation (Protocol A), the NH signal (broad singlet,

      
       3.5–4.0 ppm) will disappear, and the 
      
      
      
      -methylene of the linker will show correlation to the isopropyl/methyl groups in NOESY spectra.

References

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Frings, M., et al. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Cheng, Y., et al. (2020). Design and Synthesis of Sulfoximine-Based PROTACs.
  • Sigma-Aldrich. (n.d.). Product Specification: Imino(methyl)(propan-2-yl)-lambda6-sulfanone. Link

Sources

Application

Application Note &amp; Protocol: Metal-Free Synthesis of Sulfoximines from Methyl Isopropyl Sulfide

Authored by: A Senior Application Scientist Introduction: The Ascendancy of Sulfoximines in Modern Drug Discovery The sulfoximine motif has emerged as a cornerstone in contemporary medicinal chemistry, prized for its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of Sulfoximines in Modern Drug Discovery

The sulfoximine motif has emerged as a cornerstone in contemporary medicinal chemistry, prized for its unique stereochemical and physicochemical properties. This sulfur-based functional group, featuring a chiral sulfur(VI) center, acts as a versatile bioisostere for carbonyls, sulfones, and other key functionalities, often conferring improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility to parent molecules. The growing number of sulfoximine-containing drug candidates entering clinical trials underscores the urgent need for robust, scalable, and environmentally benign synthetic methodologies.

Historically, the synthesis of sulfoximines has been dominated by metal-catalyzed approaches, frequently employing copper, rhodium, or gold catalysts. While effective, these methods can suffer from drawbacks such as residual metal contamination in the final active pharmaceutical ingredient (API), catalyst cost, and the necessity for stringent purification protocols. Consequently, the development of metal-free synthetic routes has become a paramount objective in process chemistry and drug development, aligning with the principles of green chemistry.

This application note provides a detailed guide to the metal-free synthesis of sulfoximines, with a specific focus on the transformation of a simple, readily available dialkyl sulfide—methyl isopropyl sulfide—into the corresponding sulfoximine. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, step-by-step protocols, and offer insights gleaned from practical laboratory experience.

Core Synthetic Strategy: Electrophilic N-Atom Transfer

The most prevalent and reliable metal-free strategy for the direct conversion of sulfides to sulfoximines relies on a two-step sequence:

  • S-Amination: The initial step involves the electrophilic amination of the sulfide to form a sulfilimine intermediate. This is typically achieved using an aminating agent with a good leaving group.

  • Oxidation: The subsequent oxidation of the sulfilimine at the sulfur atom furnishes the final sulfoximine product.

This approach offers a high degree of modularity and avoids the use of transition metals.

Part 1: Synthesis of the Sulfilimine Intermediate

The critical step in this sequence is the formation of the S-N bond. A highly effective and widely used reagent for this transformation is O-mesitylenesulfonylhydroxylamine (MSH). MSH is a stable, crystalline solid that acts as an efficient electrophilic aminating agent.

Mechanism of MSH-Mediated S-Amination

The reaction proceeds via a nucleophilic attack of the electron-rich sulfur atom of methyl isopropyl sulfide on the nitrogen atom of MSH. This results in the displacement of the mesitylenesulfonate anion, a very stable leaving group, to form the protonated sulfilimine (a sulfiminium salt). Subsequent deprotonation yields the neutral sulfilimine intermediate.

Experimental Protocol: Synthesis of S-Methyl-S-isopropylsulfilimine

Materials:

  • Methyl isopropyl sulfide (98%)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (97%)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl isopropyl sulfide (1.0 g, 11.1 mmol, 1.0 equiv).

  • Dissolve the sulfide in 20 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of MSH (2.62 g, 12.2 mmol, 1.1 equiv) in 30 mL of anhydrous dichloromethane.

  • Slowly add the MSH solution to the stirred sulfide solution at 0 °C over a period of 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of 1 M NaOH solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfilimine. The product is often used in the next step without further purification.

Part 2: Oxidation of the Sulfilimine to the Sulfoximine

The final step is the oxidation of the sulfilimine intermediate. A variety of oxidizing agents can be employed for this transformation. For a robust, metal-free protocol, potassium permanganate (KMnO₄) under phase-transfer conditions is an excellent choice, offering high yields and operational simplicity.

Mechanism of Permanganate Oxidation

The oxidation mechanism involves the transfer of an oxygen atom from the permanganate ion to the sulfur center of the sulfilimine. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the permanganate anion from the aqueous phase to the organic phase where the sulfilimine is dissolved.

Experimental Protocol: Synthesis of S-Methyl-S-isopropylsulfoximine

Materials:

  • Crude S-methyl-S-isopropylsulfilimine (from previous step)

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water

  • Sodium thiosulfate, saturated aqueous solution

  • Celite®

  • Separatory funnel

  • Buchner funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude sulfilimine (approx. 11.1 mmol) in 50 mL of dichloromethane.

  • To this solution, add tetrabutylammonium bromide (0.36 g, 1.11 mmol, 0.1 equiv).

  • In a separate beaker, prepare a solution of potassium permanganate (2.1 g, 13.3 mmol, 1.2 equiv) in 50 mL of water.

  • Cool the sulfilimine solution to 0 °C in an ice bath and begin vigorous stirring.

  • Add the KMnO₄ solution dropwise to the rapidly stirred organic solution over 30 minutes. The reaction is exothermic; maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The purple color of the permanganate will dissipate as it is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the brown manganese dioxide precipitate is fully dissolved.

  • Filter the mixture through a pad of Celite® in a Buchner funnel to remove any remaining inorganic solids.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the pure S-methyl-S-isopropylsulfoximine.

Workflow Visualization

Metal_Free_Sulfoximine_Synthesis cluster_0 Part 1: S-Amination cluster_1 Part 2: Oxidation Sulfide Methyl Isopropyl Sulfide Sulfilimine S-Methyl-S-isopropylsulfilimine Sulfide->Sulfilimine Electrophilic Amination MSH MSH (Aminating Agent) DCM, 0°C to RT MSH->Sulfilimine Oxidant KMnO₄, TBAB DCM/H₂O, 0°C to RT Sulfoximine S-Methyl-S-isopropylsulfoximine (Final Product) Oxidant->Sulfoximine Sulfilimine_ref->Sulfoximine Oxidation

Caption: Workflow for the two-step metal-free synthesis of a sulfoximine.

Quantitative Data Summary

StepReactantReagentConditionsProductTypical Yield
S-Amination Methyl Isopropyl SulfideMSHDCM, 0 °C to RT, 4hS-Methyl-S-isopropylsulfilimine>90% (crude)
Oxidation S-Methyl-S-isopropylsulfilimineKMnO₄, TBABDCM/H₂O, 0 °C to RT, 2.5hS-Methyl-S-isopropylsulfoximine75-85% (purified)

Alternative Metal-Free Oxidation: Hypervalent Iodine Reagents

For substrates that may be sensitive to strong oxidants like permanganate, hypervalent iodine reagents offer a milder alternative for the oxidation of sulfilimines to sulfoximines. Reagents such as 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) can be effective.

Conceptual Protocol using IBX
  • Dissolve the crude sulfilimine in a suitable solvent such as DMSO or a mixture of THF/water.

  • Add IBX (approx. 1.2 equivalents) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup typically involves dilution with water and an organic solvent, followed by filtration to remove the 2-iodobenzoic acid byproduct.

This method avoids the use of strong acids or bases and often proceeds under neutral conditions, expanding the functional group tolerance of the overall synthetic sequence.

Conclusion and Future Outlook

The metal-free synthesis of sulfoximines from simple sulfides represents a significant advancement in sustainable chemical synthesis. The two-step sequence involving S-amination with MSH followed by oxidation provides a reliable and scalable route to this important functional group. The protocols detailed herein for the synthesis of S-methyl-S-isopropylsulfoximine can be adapted for a wide range of sulfide substrates, making it a valuable tool for researchers in drug discovery and development. Future research will likely focus on developing catalytic, metal-free amination procedures to further improve the atom economy and environmental footprint of sulfoximine synthesis.

References

  • Title: The Sulfoximine Functional Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Practical, One-Pot, Metal-Free Synthesis of N-Unsubstituted Sulfoximines from Sulfides Source: Organic Letters URL: [Link]

  • Title: A Convenient and General Method for the Oxidation of Sulfilimines to Sulfoximines Source: The Journal of Organic Chemistry URL: [Link]

Method

Application Notes and Protocols for Late-Stage Functionalization of Drug Molecules with Sulfoximine Moieties

Introduction: The Ascendance of Sulfoximines in Modern Drug Discovery The sulfoximine functional group, once a rarity in medicinal chemistry, has rapidly emerged as a valuable moiety for enhancing the pharmacological pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Sulfoximines in Modern Drug Discovery

The sulfoximine functional group, once a rarity in medicinal chemistry, has rapidly emerged as a valuable moiety for enhancing the pharmacological profiles of drug candidates.[1][2][3] As a bioisosteric replacement for sulfones and sulfonamides, sulfoximines offer a unique combination of properties including improved aqueous solubility, metabolic stability, and the ability to engage in hydrogen bonding as both a donor and an acceptor.[1][2][3] The introduction of a sulfoximine group at a late stage in the synthesis of a complex drug molecule can dramatically improve its absorption, distribution, metabolism, and excretion (ADME) properties, and in some cases, its potency and selectivity.[3][4]

These application notes provide detailed protocols for the late-stage introduction and subsequent functionalization of sulfoximine moieties on drug-like molecules. The methodologies described herein are selected for their broad substrate scope, functional group tolerance, and applicability to complex molecular architectures, making them ideal for researchers in drug discovery and development.

Part 1: Direct NH-Sulfoximidation of Late-Stage Sulfoxides

A common and practical approach to introduce a sulfoximine group into a complex molecule is the direct imidation of a corresponding sulfoxide. This transformation is often a critical step in late-stage functionalization strategies. Modern methods have moved away from harsh and potentially hazardous reagents, favoring milder and more reliable protocols.

Protocol 1: Hypervalent Iodine-Mediated NH-Transfer to Sulfoxides

This protocol is based on the work of Bull, Luisi, and coworkers, and utilizes a convenient and safe source of ammonia for the direct conversion of sulfoxides to NH-sulfoximines.[4][5][6][7][8]

Reaction Principle: The reaction proceeds via the in situ generation of an electrophilic nitrogen species from ammonium carbamate and a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA). This electrophilic nitrogen is then transferred to the nucleophilic sulfur of the sulfoxide to form the sulfoximine.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Purification start Weigh sulfoxide substrate, (diacetoxyiodo)benzene, and ammonium carbamate solvent Add methanol as solvent start->solvent stir Stir the suspension at room temperature solvent->stir tlc Monitor reaction progress by TLC or LC-MS stir->tlc filter Filter the reaction mixture through celite tlc->filter Upon completion concentrate Concentrate the filtrate under reduced pressure filter->concentrate extract Perform aqueous work-up with EtOAc and sat. aq. NaHCO3 concentrate->extract dry Dry the organic layer over Na2SO4 and concentrate extract->dry purify Purify the crude product by flash chromatography dry->purify

Caption: Workflow for NH-Sulfoximidation.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add the sulfoxide substrate (1.0 equiv), (diacetoxyiodo)benzene (3.0 equiv), and ammonium carbamate (4.0 equiv).

  • Add methanol to achieve a concentration of 0.1 M with respect to the sulfoxide.

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfoxide is consumed (typically 1-24 hours).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired NH-sulfoximine.

Quantitative Data Summary:

Substrate TypeYield RangeReference
Aryl alkyl sulfoxides70-95%[4][5]
Diaryl sulfoxides65-90%[4][5]
Dialkyl sulfoxides50-80%[4][5]
Complex drug-like molecules60-85%[4]

Part 2: N-Functionalization of Late-Stage NH-Sulfoximines

Once the NH-sulfoximine is installed, the nitrogen atom provides a handle for further diversification. This is particularly valuable for modulating physicochemical properties and exploring structure-activity relationships (SAR).

Protocol 2: Metallaphotoredox-Catalyzed N-Alkylation

This protocol is based on the robust and versatile platform developed by MacMillan and coworkers, which allows for the N-alkylation of sulfoximines with a broad range of alkyl sources under mild photoredox conditions.[1][2][9]

Reaction Principle: The reaction utilizes a dual catalytic cycle involving a copper catalyst and a photoredox catalyst. The photoredox catalyst, upon excitation by visible light, generates an alkyl radical from an alcohol, alkyl bromide, or carboxylic acid precursor. This radical is then captured by a Cu(II)-sulfoximine complex, and subsequent reductive elimination forms the N-alkylated product.

Reaction Mechanism Diagram:

G cluster_photoredox Photoredox Cycle cluster_copper Copper Cycle PC PC* Alkyl_source Alkyl-X (Alcohol, Bromide, Carboxylic Acid) PC->Alkyl_source SET PC_oxidized PC+ PC->PC_oxidized PC_ground PC PC_ground->PC Excitation light Visible Light light->PC_ground Alkyl_radical Alkyl• Alkyl_source->Alkyl_radical PC_oxidized->PC_ground SET from Cu(I) Cu_I Cu(I) Cu_II Cu(II)-Sulfoximine Cu_I->Cu_II + Sulfoximine Cu_III Cu(III)(Alkyl)(Sulfoximine) Cu_II->Cu_III + Alkyl• Cu_III->Cu_I N_alkylated N-Alkyl Sulfoximine Cu_III->N_alkylated Reductive Elimination Sulfoximine R1S(O)(NH)R2

Caption: Metallaphotoredox N-Alkylation.

Step-by-Step Protocol (using an alcohol as the alkyl source):

  • In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the NH-sulfoximine (1.0 equiv), the alcohol (1.5 equiv), a copper catalyst (e.g., Cu(MeCN)4PF6, 5 mol%), a photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%), and a base (e.g., Cs2CO3, 2.0 equiv).

  • Add a suitable solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.1 M with respect to the sulfoximine.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a photoreactor and irradiate with blue LEDs at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Alkyl SourceCatalyst SystemYield RangeReference
Primary AlcoholsIr/Cu60-90%[2][9]
Secondary AlcoholsIr/Cu50-85%[2][9]
Alkyl BromidesIr/Cu65-95%[1][2]
Carboxylic AcidsIr/Cu55-80%[1][2]
Protocol 3: Palladium-Catalyzed N-Arylation

For the introduction of aryl or heteroaryl substituents on the sulfoximine nitrogen, palladium-catalyzed cross-coupling reactions are highly effective. This protocol is a general procedure adapted from several literature reports.[10][11][12][13]

Reaction Principle: This method is based on the Buchwald-Hartwig amination, where a palladium catalyst, in the presence of a suitable ligand and a base, facilitates the coupling of the NH-sulfoximine with an aryl halide.

Step-by-Step Protocol:

  • In a glovebox, to an oven-dried Schlenk tube, add the NH-sulfoximine (1.0 equiv), the aryl bromide (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2.5 mol%), a phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs2CO3, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1 M with respect to the sulfoximine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Aryl HalideCatalyst SystemYield RangeReference
Aryl BromidesPd/Xantphos70-95%[12]
Aryl ChloridesPd/tBuBrettPhos60-90%[11]
Heteroaryl HalidesPd/BINAP50-85%[12]

Conclusion

The late-stage functionalization of drug molecules with sulfoximine moieties represents a powerful strategy for optimizing pharmaceutical candidates. The protocols detailed in these application notes provide reliable and versatile methods for both the introduction of the NH-sulfoximine group and its subsequent N-functionalization. By leveraging these modern synthetic techniques, medicinal chemists can efficiently explore a wider chemical space and accelerate the discovery of new and improved therapeutics.

References

  • Großkopf, J. J., Morgan, D. C., Clarke, A. K., & MacMillan, D. W. C. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Journal of the American Chemical Society. [Link]

  • Luisi, R., & Bull, J. A. (2021). Synthesis and Transformations of NH-Sulfoximines. Chemistry – A European Journal, 27(64), 17293-17311. [Link]

  • Rosithan, K., et al. (2025). Photoexcited Palladium-Catalyzed C–N Bond Formation: A Unified Approach for N-Arylation of NH-Sulfoximines. Organic Letters. [Link]

  • Bull, J. A., et al. (2024). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. [Link]

  • Sirvent, J. A., & Lücking, U. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery. ChemMedChem, 12(7), 487-501. [Link]

  • Bissy, D., & Lücking, U. (2020). Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(17), 9035-9060. [Link]

  • Großkopf, J. J., et al. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. PubMed. [Link]

  • Bull, J. A., & Luisi, R. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules, 28(3), 1083. [Link]

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6391-6399. [Link]

  • Zenzola, M., Doran, R., Degennaro, L., Luisi, R., & Bull, J. A. (2016). Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition, 55(25), 7203-7207. [Link]

  • Luisi, R., & Bull, J. A. (2021). Synthesis and Transformations of NH-Sulfoximines. Universita degli Studi di Bari Aldo Moro. [Link]

  • Glossbrenner, M., et al. (2023). A modular photoredox route towards sulfoximines. ChemRxiv. [Link]

  • Tota, A., Zenzola, M., et al. (2016). Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers. Chemical Communications, 52(67), 10216-10219. [Link]

  • Chen, W., et al. (2025). Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. Organic Letters. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. The Journal of Organic Chemistry, 65(1), 169-175. [Link]

  • Wimmer, A., & König, B. (2019). Photoredox mediated C–N cross coupling of sulfoximines with aryl iodides. ResearchGate. [Link]

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides. The Journal of Organic Chemistry, 80(12), 6391-6399. [Link]

  • Baranwal, S., et al. (2020). N-Arylation of sulfoximines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoximine synthesis by C-N coupling. [Link]

  • Wang, Y., et al. (2020). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Organic Chemistry Frontiers, 7(14), 1834-1840. [Link]

  • Sahoo, A. K., et al. (2023). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. Molecules, 28(13), 5099. [Link]

  • Espino, C. G., & Du Bois, J. (2008). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC. [Link]

  • Bull, J. A., & Luisi, R. (2020). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses, 97, 196-216. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing NH-Transfer Reactions for Sterically Hindered Sulfides

Welcome to the Technical Support Center for late-stage functionalization and heteroatom transfer. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for overcoming low yields du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for late-stage functionalization and heteroatom transfer. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for overcoming low yields during the imination and sulfimidation of sterically hindered sulfides (e.g., ortho-substituted diaryl sulfides, bulky dialkyl sulfides).

Diagnostic Workflow

Before adjusting your reagents, use the following decision tree to identify the root cause of your low yield.

Troubleshooting Start Low Yield in NH-Transfer for Hindered Sulfide Check1 Is the starting material fully consumed? Start->Check1 PathA Yes: Side reactions (Oxidation/Cleavage) Check1->PathA TLC shows 0% SM PathB No: Poor reactivity due to steric clash Check1->PathB TLC shows >50% SM SolA Switch to Rh/Fe catalysis or lower temperature PathA->SolA SolB Use less bulky nitrene source (e.g., NH3/PhI(OAc)2 in TFE) PathB->SolB

Diagnostic workflow for troubleshooting low yields in hindered sulfide NH-transfer.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my sterically hindered sulfides (e.g., di-tert-butyl sulfide) yield mostly sulfoxides instead of the desired NH-sulfoximines or sulfilimines? Causality & Insight: In metal-free NH-transfer reactions utilizing1[1], the active electrophilic species is a transient iodonitrene (PhI=NH). For unhindered sulfides, the nucleophilic attack of the sulfur lone pair on the iodonitrene is extremely fast. However, bulky substituents create a severe steric clash, drastically reducing the rate of N-transfer[2]. This slower N-transfer allows competitive O-transfer to dominate. Trace water or the acetate ligands from PhI(OAc)₂ act as oxygen sources, leading to the rapid formation of . Resolution: To suppress the O-transfer pathway, strictly anhydrous conditions must be maintained. Alternatively, switching the solvent to 2,2,2-trifluoroethanol (TFE) enhances the electrophilicity of the iodonitrene intermediate via hydrogen bonding, accelerating the N-transfer even for hindered substrates.

Q2: I am using the standard PhI(OAc)₂ / ammonium carbamate protocol. The reaction mixture becomes cloudy, and the yield of my bulky NH-sulfoximine is below 20%. How can I optimize this? Causality & Insight: Cloudiness indicates the precipitation of ammonium carbamate or polymeric iodine byproducts. This precipitation exacerbates the already slow kinetics of hindered substrates by reducing the effective concentration of the active nitrene in the solution. Resolution:

  • Change the Ammonia Source: Replace ammonium carbamate with ammonium acetate or1[1]. These sources maintain superior solubility profiles.

  • Continuous Flow: Transitioning to a continuous flow setup prevents clogging and allows for precise residence times (e.g., 15 minutes at 0 °C), minimizing over-oxidation[1].

Q3: When should I abandon metal-free hypervalent iodine methods and switch to transition-metal catalysis? Causality & Insight: Metal-free systems rely on relatively bulky hypervalent iodine intermediates. When steric hindrance is extreme (e.g., di-tert-butyl sulfide yields only ~8% under2[2]), transition metals like Iron (Fe) or Rhodium (Rh) are required. Transition-metal nitrenoids (e.g., Fe=NR) can be generated from smaller precursors like dioxazolones. The metal center can adopt geometries that bypass the steric bulk of the sulfide, and specific chiral ligands can even leverage the steric repulsion to induce 3[3]. Resolution: If optimizing the solvent (TFE) and ammonia source fails to push yields above 40%, switch to an Iron(II)-catalyzed nitrene transfer protocol.

Mechanistic Pathway Analysis

Understanding the kinetic competition between N-transfer and O-transfer is critical for troubleshooting.

Mechanism Sulfide Hindered Sulfide (R-S-R') Iodonitrene Electrophilic Nitrene [PhI=NH] Sulfide->Iodonitrene NH3 + PhI(OAc)2 Sulfoxide Sulfoxide (Byproduct) (R-S(=O)-R') Sulfide->Sulfoxide Slow NH-Transfer Competitive Oxidation Sulfilimine Sulfilimine (R-S(=NH)-R') Iodonitrene->Sulfilimine Fast NH-Transfer Sulfoximine NH-Sulfoximine (R-S(=O)(=NH)-R') Sulfilimine->Sulfoximine Oxidation (O-Transfer)

Competitive pathways in the imination of sterically hindered sulfides.

Quantitative Data: Impact of Steric Hindrance on Yield

The table below summarizes expected yields across different catalytic systems based on the steric profile of the sulfide substrate.

Substrate TypeSpecific SulfideCatalytic System / MethodYield (%)Primary Limitation
Unhindered ThioanisolePhI(OAc)₂ + NH₂COONH₄ (Metal-Free)95%None
Moderately Hindered o-ChlorothioanisolePhINTs + I₂ (Metal-Free)59%Slower N-transfer rate
Highly Hindered Di-tert-butyl sulfidePhINTs + I₂ (Metal-Free)8%Severe steric clash
Highly Hindered ortho-Substituted DiarylFe-Catalyzed Nitrene TransferUp to 99%Requires inert atmosphere

Validated Experimental Protocol: Fe-Catalyzed NH-Transfer

To ensure high reproducibility, the following is a self-validating protocol adapted from recent3[3].

Self-Validation Checkpoint System: This protocol incorporates specific TLC and NMR checkpoints to verify intermediate formation, ensuring that if a step fails, the root cause is immediately identifiable.

Step-by-Step Methodology:
  • Preparation of the Active Catalyst Complex:

    • Action: In a nitrogen-filled glovebox, combine Iron(II) triflate (Fe(OTf)₂, 10 mol%) and the appropriate chiral N,N′-dioxide ligand (10 mol%) in anhydrous dichloromethane (DCM, 0.1 M).

    • Causality: The glovebox ensures the strict exclusion of moisture, which would otherwise competitively bind to the Fe center and promote unwanted sulfoxide formation.

  • Substrate Addition:

    • Action: Add the sterically hindered sulfide (1.0 equivalent) to the catalyst solution. Stir for 10 minutes at room temperature to allow pre-coordination.

  • Nitrene Precursor Addition (The Transfer Step):

    • Action: Cool the mixture to 0 °C. Slowly add the acylnitrene precursor (e.g., a dioxazolone derivative, 1.2 equivalents) portion-wise over 5 minutes.

    • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the dioxazolone spot (UV active) and the evolution of CO₂ gas visually confirm the successful generation of the iron-nitrenoid species.

  • Reaction Maturation:

    • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Take a crude ¹H-NMR aliquot. The presence of a significant downfield shift in the alpha-protons (if alkyl) or ortho-protons (if aryl) relative to the starting sulfide confirms successful S=N bond formation.

  • Workup and Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting sulfilimine via silica gel flash chromatography.

References

1.1 - PMC 2.3 - Journal of the American Chemical Society 3.2 - MDPI 4. - RWTH Publications

Sources

Optimization

Rhodium-Catalyzed Sulfoximination: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for rhodium-catalyzed nitrene transfer reactions. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for rhodium-catalyzed nitrene transfer reactions. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind reaction failures—whether it is catalyst poisoning, chemoselectivity issues, or loss of stereospecificity—and provide self-validating protocols to ensure your imination of sulfoxides is robust and reproducible.

Diagnostic Logic & Workflow

Rhodium-catalyzed sulfoximination relies on the generation of an electrophilic rhodium-nitrenoid species, typically via the oxidation of a primary amide or the decomposition of an activated hydroxylamine. The success of the reaction depends on the delicate balance between nitrene generation, sulfoxide nucleophilicity, and the suppression of off-target pathways (such as C-H insertion).

TroubleshootingWorkflow Start Analyze Reaction Outcome Conv Low Conversion (<20%)? Start->Conv Chemo Poor Chemoselectivity (C-H Amination)? Conv->Chemo No CheckOx Check PhI(OAc)2 Quality & MgO Reactivity Conv->CheckOx Yes Stereo Loss of Enantiopurity (Racemization)? Chemo->Stereo No ChangeCat Switch to Rh2(esp)2 or Lower Temp Chemo->ChangeCat Yes AcidScav Increase MgO Equivalents to Scavenge AcOH Stereo->AcidScav Yes Success Optimal Sulfoximine Yield Stereo->Success No

Diagnostic workflow for troubleshooting rhodium-catalyzed sulfoximination reactions.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at low conversion despite using standard[Rh₂(OAc)₄] and PhI(OAc)₂ conditions. What is the root cause?

A: Low conversion in the [Rh₂(OAc)₄]/PhI(OAc)₂ system is predominantly caused by the failure to generate the active nitrenoid species, rather than the sulfoxide's inability to react. PhI(OAc)₂ is moisture-sensitive and degrades over time, releasing acetic acid. Furthermore, the oxidation of the primary amide (e.g., BocNH₂ or CF₃CONH₂) generates two equivalents of acetic acid[1]. If this acid is not efficiently scavenged by MgO, it competitively binds to the axial sites of the Rh(II) dimer, poisoning the catalyst.

  • Self-Validating Check: Run a parallel control reaction using a highly nucleophilic sulfide (e.g., thioanisole). If the corresponding sulfilimine does not form, your nitrene generation system (oxidant/base) has failed. Ensure MgO is stored in a desiccator and PhI(OAc)₂ is freshly recrystallized.

Q2: I am observing C-H amination side products instead of the desired S-imination. How do I restore chemoselectivity?

A: Rh(II)-nitrenoids are highly electrophilic and capable of inserting into unactivated C(sp³)-H bonds. While the S-imination of sulfoxides is kinetically favored due to the high nucleophilicity of the sulfur-oxygen moiety, sterically hindered sulfoxides (e.g., ortho-substituted diaryl sulfoxides) can slow the desired pathway, allowing C-H amination to compete.

  • Solution: Switch the catalyst from [Rh₂(OAc)₄] to [Rh₂(esp)₂] (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionate). The tethered esp ligand creates a more sterically demanding environment around the axial coordination site, suppressing bimolecular C-H insertion pathways and favoring the highly directed S-imination[2].

Q3: My enantioenriched sulfoxide is racemizing during the reaction. How can I maintain stereospecificity?

A: Rhodium-catalyzed nitrene transfer to sulfoxides is inherently stereospecific, proceeding with complete retention of configuration at the sulfur center[1]. If you observe erosion of enantiomeric excess (ee), the racemization is occurring prior to or independent of the nitrene transfer. The primary culprit is acid-catalyzed racemization of the starting sulfoxide.

  • Solution: Increase the equivalents of MgO from 2.0 to 4.0. Verify the ee of the unreacted starting material at 50% conversion; if the recovered sulfoxide is racemized, the reaction medium is too acidic.

Standardized Experimental Protocols

To ensure reproducibility, utilize these self-validating methodologies based on field-standard literature.

Protocol A: Synthesis of N-Boc Sulfoximines via Carbamate Transfer

Based on the methodology developed by [3].

  • Preparation: In an oven-dried Schlenk tube, add the sulfoxide (1.0 equiv, 0.5 mmol), BocNH₂ (1.5 equiv, 0.75 mmol), MgO (4.0 equiv, 2.0 mmol), and[Rh₂(OAc)₄] (2.5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂, 5.0 mL) under an argon atmosphere.

  • Oxidant Addition: Add PhI(OAc)₂ (1.5 equiv, 0.75 mmol) in one portion.

  • Reaction: Stir the suspension at 40 °C for 8 hours.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot, filter through a short silica plug with EtOAc, and perform crude ¹H NMR. The disappearance of the sulfoxide starting material and the emergence of a sharp singlet at ~1.4 ppm (Boc group) confirms successful nitrene transfer. If unreacted PhI(OAc)₂ is present but no product has formed, the catalyst has been poisoned by acetic acid.

  • Workup: Dilute with CH₂Cl₂, filter through a pad of Celite to remove MgO and rhodium residues, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Direct Synthesis of Unprotected NH-Sulfoximines

Based on the methodology developed by [4].

  • Preparation: To a reaction vial, add the sulfoxide (1.0 equiv, 0.2 mmol), O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 equiv, 0.24 mmol), and [Rh₂(esp)₂] (2.0 mol%).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 2.0 mL).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint: DPH is a yellow solid. As the reaction progresses, the solution will change color, and 2,4-dinitrophenol (DNP) will precipitate as a byproduct. The visual appearance of this precipitate serves as an internal, self-validating indicator that the rhodium-nitrenoid intermediate is actively forming and transferring to the sulfoxide.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.

Quantitative Performance Metrics

Use the following table to benchmark your expected yields and select the appropriate catalytic system based on your desired protecting group strategy.

Nitrene PrecursorCatalyst SystemOxidant / BaseTemp (°C)Typical YieldRef
BocNH₂ / CbzNH₂ [Rh₂(OAc)₄] (2.5 mol%)PhI(OAc)₂ / MgO4080–98%[3]
CF₃CONH₂ [Rh₂(OAc)₄] (2.5 mol%)PhI(OAc)₂ / MgO2575–95%[1]
DPH (Free NH)[Rh₂(esp)₂] (2.0 mol%)None (Redox-neutral)2570–99%[4]

References

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2015). "Synthesis of Sulfoximine Carbamates by Rhodium-Catalyzed Nitrene Transfer of Carbamates to Sulfoxides." The Journal of Organic Chemistry, 80(12), 6391-6399. URL:[Link]

  • Okamura, H., & Bolm, C. (2004). "Rhodium-Catalyzed Imination of Sulfoxides and Sulfides: Efficient Preparation of N-Unsubstituted Sulfoximines and Sulfilimines." Organic Letters, 6(8), 1305-1307. URL:[Link]

  • Miao, J., Richards, N. G. J., & Ge, H. (2014). "Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides." Chemical Communications, 50, 9687-9689. URL:[Link]

Sources

Troubleshooting

Purification methods for polar sulfoximine derivatives via flash chromatography

Ticket ID: #SFX-PUR-001 Agent: Dr. Alex V., Senior Application Scientist Status: Open Subject: Optimization of Flash Chromatography for Sulfoximines Executive Summary Sulfoximines (monoaza analogues of sulfones) present...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SFX-PUR-001 Agent: Dr. Alex V., Senior Application Scientist Status: Open Subject: Optimization of Flash Chromatography for Sulfoximines

Executive Summary

Sulfoximines (monoaza analogues of sulfones) present a unique purification challenge in medicinal chemistry. Their high polarity and basicity—particularly in NH-sulfoximines —often lead to strong hydrogen bonding with the acidic silanol groups of standard silica gel. This results in peak tailing (streaking), poor resolution from sulfoxide byproducts, and low mass recovery.

This guide provides a self-validating workflow to overcome these issues, moving beyond standard "EtOAc/Hexane" methods to engineered stationary/mobile phase systems.

Part 1: The Purification Decision Matrix

Before selecting a column, analyze your specific sulfoximine subclass. Use the logic flow below to select the correct stationary phase.

SulfoximinePurification Start Crude Sulfoximine Mixture CheckType Identify Nitrogen Substitution Start->CheckType NH_Free Free NH-Sulfoximine (Highly Polar/Basic) CheckType->NH_Free Unsubstituted (R-S(O)(NH)-R') N_Sub N-Substituted (N-Alkyl/Aryl/Acyl) CheckType->N_Sub Functionalized CheckSolubility Solubility in DCM? NH_Free->CheckSolubility MethodB Method B: Basic Alumina (EtOAc/Heptane) NH_Free->MethodB Alternative to Amine Additives MethodD Method D: Standard Silica (EtOAc/EtOH gradient) N_Sub->MethodD Standard Polarity MethodA Method A: Deactivated Silica (DCM/MeOH + 1% Et3N) CheckSolubility->MethodA Soluble MethodC Method C: Reverse Phase (C18) (H2O/MeCN + 0.1% FA) CheckSolubility->MethodC Insoluble/Very Polar

Figure 1: Decision tree for selecting the optimal stationary phase based on sulfoximine substitution and solubility.

Part 2: Standard Operating Procedures (SOPs)
Method A: Deactivated Silica (The "Anti-Streak" Protocol)

Best for: Free NH-sulfoximines that streak on standard plates.

The Mechanism: Unprotected NH-sulfoximines act as Lewis bases. They donate electron density to the acidic protons of silanols (


) on the silica surface. Adding Triethylamine (TEA) saturates these silanol sites, forcing the sulfoximine to partition solely based on solvent polarity rather than surface adsorption.

Protocol:

  • Column Preparation: Pre-flush the silica cartridge with 3 Column Volumes (CV) of DCM containing 1% TEA . This "primes" the silica.

  • Mobile Phase:

    • Solvent A: DCM (with 1% TEA)

    • Solvent B: MeOH (with 1% TEA)

  • Gradient:

    • 0–5 min: 0% B (Isocratic DCM wash)

    • 5–15 min: 0%

      
       5% B
      
    • 15–25 min: 5%

      
       10% B
      
    • Note: Do not exceed 15% MeOH on silica; it can dissolve the silica matrix.[1]

Method B: Reverse Phase (C18) Strategy

Best for: Highly polar sulfoximines or those co-eluting with water-soluble reagents (e.g., ammonium carbamate).

Protocol:

  • Cartridge: C18-bonded silica (Flash cartridge).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile (MeCN) + 0.1% FA

  • Loading: Dissolve crude in minimum DMSO or 1:1 Water/MeCN.

  • Gradient: 5% B to 100% B over 20 CV.

    • Observation: Sulfoximines typically elute earlier than their sulfoxide precursors in RP due to higher polarity (more H-bond donor capability).

Part 3: Troubleshooting & FAQs
Q1: My NH-sulfoximine is "smearing" from the baseline to the solvent front. How do I fix this?

Diagnosis: This is classic silanol dragging . The amine moiety is interacting with the silica backbone.[2][3][4] Corrective Action:

  • Switch to Amine-Functionalized Silica (KP-NH): These cartridges have a basic surface chemistry that repels the basic sulfoximine, sharpening the peak.

  • The "Doping" Technique: If you must use standard silica, add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH

    
    OH)  to both Solvent A and Solvent B.
    
    • Caution: TEA can form salts with acidic impurities. Ensure your crude is free of strong acids before loading.

Q2: I cannot separate the product from the starting sulfoxide. They co-elute.

Diagnosis: Sulfoxides and sulfoximines have similar dipole moments, but sulfoximines are generally better Hydrogen Bond Donors (HBD). Corrective Action:

  • Change Selectivity (

    
    ):  Switch from MeOH (a strong HBD/Acceptor) to Ethanol (EtOH)  or Isopropanol (IPA)  as the polar modifier.
    
    • Why? MeOH often suppresses the subtle differences in H-bonding between the sulfoxide and sulfoximine. Bulky alcohols (IPA) enhance these differences.

  • Use a Scavenger Step: If the sulfoxide is the minor impurity, treat the mixture with a chemical oxidant (e.g., NaIO

    
    ) to convert the sulfoxide to the sulfone (which is much less polar) before the column.
    
Q3: My compound precipitates when I load it onto the column.

Diagnosis: Sulfoximines are often crystalline solids with poor solubility in non-polar solvents like Hexane or DCM. Corrective Action:

  • Dry Loading (The Gold Standard):

    • Dissolve crude in MeOH/DCM.

    • Add Celite 545 or loose silica (ratio 1:3 crude:sorbent).

    • Rotovap to dryness (free-flowing powder).

    • Load this powder into an empty solid-load cartridge (SLS) placed before the main column.

    • Benefit: Eliminates solvent mismatch and precipitation bands.

Part 4: Comparative Data

Table 1: Relative Polarity & Rf Values (Silica Gel) Data approximated based on standard medicinal chemistry scaffolds (e.g., phenyl-methyl sulfoximine).

Compound ClassMobile Phase (DCM:MeOH 95:5)Rf ValueStreaking Risk
Sulfone (

)
Standard0.65Low
Sulfoxide (

)
Standard0.45Low
N-Cyano Sulfoximine Standard0.55Low
N-Acyl Sulfoximine Standard0.50Low
NH-Sulfoximine Standard 0.05 - 0.15 High
NH-Sulfoximine + 1% TEA 0.35 Low
References
  • Lücking, U. (2013).[5][6] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Zenzola, M., Doran, R., Luisi, R., & Bull, J. A. (2016).[7] Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides.[5][7][8] Angewandte Chemie, 128(25), 7325-7329. Link

  • Frings, M., Bolm, C., et al. (2006). Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Activity.[5] European Journal of Organic Chemistry. Link

  • Biotage Application Note. (2018). Strategies for the Purification of Amines and Polar Compounds. Link

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Sulfoximine Cross-Coupling Reactions

Welcome to the Technical Support Center for sulfoximine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues relate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfoximine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning in these critical synthetic transformations. Sulfoximines are increasingly important pharmacophores, but their synthesis via cross-coupling can be hampered by the very sulfur atom that defines them.[1][2] This guide provides in-depth, experience-driven advice to help you navigate these challenges.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you might be encountering at the bench.

Issue 1: My reaction is sluggish, or the yield is significantly lower than expected.

Possible Cause: Catalyst Poisoning by the Sulfoximine Substrate or Impurities

The most common culprit in underperforming sulfoximine cross-coupling reactions is the poisoning of the palladium catalyst. Sulfur-containing compounds are well-known for their ability to strongly and often irreversibly bind to palladium, blocking the active sites necessary for the catalytic cycle.[3][4][5]

Troubleshooting Steps:

  • Assess Reagent Purity:

    • The "High-Purity Test": A critical diagnostic step is to run a small-scale control reaction using the highest purity reagents available. This includes freshly purified solvents and recrystallized starting materials. A significant improvement in yield strongly suggests that your standard reagents contain catalyst poisons.[4]

    • Identify the Source: Analyze all starting materials for sulfur-containing impurities beyond your sulfoximine. Common culprits can include residual thiols or sulfides from upstream synthetic steps.[5] Elemental sulfur has also been identified as an unexpected poison in some cross-coupling reactions.[6]

  • Optimize Ligand Selection:

    • Bulky, Electron-Rich Ligands: The choice of ligand is crucial. Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote the desired catalytic cycle over off-cycle deactivation pathways.[7] These ligands can accelerate the reductive elimination step, which is often the turnover-limiting step, thereby minimizing the catalyst's residence time in vulnerable states.

  • Increase Catalyst Loading (with caution):

    • While not an ideal solution from a process chemistry perspective, a modest increase in catalyst loading can sometimes overcome the effects of trace poisons.[5] However, this should be a temporary fix while you identify and eliminate the source of the poison. A reaction that only proceeds at high catalyst loadings is a strong indicator of a poisoning issue.[8]

Issue 2: I observe a black precipitate forming in my reaction vessel.

Possible Cause: Palladium Black Formation (Catalyst Agglomeration)

The formation of a black precipitate is a tell-tale sign of palladium black, which is catalytically inactive aggregated palladium metal.[4][9] This occurs when the active Pd(0) species, if not properly stabilized by ligands, collides and agglomerates.

Troubleshooting Steps:

  • Enhance Ligand Stabilization:

    • Use Chelating Ligands: Bidentate (chelating) ligands like dppf or Xantphos can provide greater stability to the palladium center compared to monodentate ligands, reducing the likelihood of agglomeration.[4]

    • Adjust Ligand:Metal Ratio: In many cross-coupling reactions, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. An excess of ligand is not always beneficial and can sometimes inhibit the reaction.[7]

  • Modify Reaction Conditions:

    • Solvent Choice: A more coordinating solvent can sometimes help to keep the palladium species solubilized and prevent precipitation.[4]

    • Lower Temperature: While this may slow down the reaction rate, it can also decrease the rate of catalyst decomposition.

Issue 3: The reaction works well with some sulfoximine substrates but fails with others.

Possible Cause: Substrate-Specific Inhibition

The electronic and steric properties of the sulfoximine itself can influence its potential to act as a catalyst poison.

Troubleshooting Steps:

  • Consider the Sulfoximine Structure:

    • Sulfoximines with nearby coordinating groups (e.g., pyridines) can chelate to the palladium center, leading to a stable, inactive complex.[10] In such cases, a ligand that binds more strongly to the palladium than the substrate's coordinating group may be required.

  • Protecting Group Strategy:

    • The "NH-free" sulfoximines are common starting materials.[2] The acidity of the N-H proton can sometimes interfere with the basic conditions of the cross-coupling. While many protocols are optimized for NH-sulfoximines, if you are encountering issues, a temporary N-protecting group could be a viable strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium catalyst poisoning by sulfur compounds?

A1: The primary mechanism is the strong chemisorption of the sulfur atom onto the palladium surface or metal center.[5][11] Palladium, being a soft metal, has a high affinity for soft Lewis bases like sulfur. This interaction is often irreversible and forms stable palladium-sulfur bonds, which deactivates the catalyst by:

  • Blocking Active Sites: The sulfur atom physically occupies the site where the reactants (e.g., aryl halide) would normally bind for oxidative addition.[3][4]

  • Altering Electronic Properties: The adsorbed sulfur can change the electronic properties of the palladium, making it less effective at mediating the steps of the catalytic cycle.

dot graph "Catalyst_Poisoning_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Active_Catalyst [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfur_Poison [label="Sulfoximine or\nSulfur Impurity (Poison)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Complex [label="Inactive Pd-Sulfur Complex", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reactants [label="Aryl Halide +\nCoupling Partner"]; Products [label="Coupled Product"];

// Edges Active_Catalyst -> Products [label="Catalytic Cycle"]; Reactants -> Active_Catalyst; Active_Catalyst -> Inactive_Complex [label="Poisoning\n(Strong Adsorption)", color="#EA4335", fontcolor="#EA4335"]; Sulfur_Poison -> Inactive_Complex [color="#EA4335"];

// Graph attributes graph [bgcolor="#F1F3F4"]; } dot Caption: Mechanism of Palladium Catalyst Poisoning by Sulfur Compounds.

Q2: Are there any "sulfur-tolerant" catalyst systems for sulfoximine cross-coupling?

A2: While no catalyst is completely immune to sulfur poisoning, some systems show enhanced tolerance. Research has shown that combining a primary catalytic metal with a second metal (bimetallic catalysts) can alter the electronic properties and reduce the affinity for sulfur.[5] Additionally, the use of highly specialized, sterically demanding ligands can create a "protective pocket" around the metal center, hindering the approach of the poisoning sulfur atom while still allowing the reactants to access the active site.

Q3: Can I regenerate a poisoned palladium catalyst?

A3: Regeneration of a poisoned catalyst is challenging and often not practical on a lab scale for homogeneous catalysts. For heterogeneous catalysts (e.g., Pd on carbon), thermal treatment under specific atmospheres (oxidative or reductive) can sometimes remove the adsorbed sulfur.[4][5] However, this process can also lead to sintering and a permanent loss of catalytic activity.[5][12] For homogeneous catalysts that have precipitated as palladium black, recovery of the palladium metal is possible, but resynthesizing an active catalyst complex is often required.

Q4: How can I purify my reagents to remove potential catalyst poisons?

A4: Standard laboratory purification techniques are often sufficient:

  • Recrystallization: For solid starting materials and reagents.

  • Distillation: For liquid reagents and solvents.

  • Activated Carbon/Alumina Filtration: Passing solvents through a plug of activated carbon or alumina can remove many polar and non-polar impurities.

  • Guard Beds: In larger-scale or flow chemistry setups, a "guard bed" of a material like zinc oxide can be used to trap sulfur impurities before they reach the main reactor.[5]

Section 3: Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if impurities in your reagents are the source of low reaction yield.

StepProcedureRationale
1 Baseline Reaction Run the sulfoximine cross-coupling reaction using your standard, as-is reagents and solvents. Carefully record the reaction time and final yield (determined by LC-MS or ¹H NMR with an internal standard).
2 Reagent Purification - Recrystallize your solid starting materials (sulfoximine, coupling partner, base).- Distill your solvent over a suitable drying agent.- Use a fresh bottle of your palladium precatalyst and ligand from a reliable supplier.
3 High-Purity Reaction Set up the identical reaction as in Step 1, but use only the highly purified reagents from Step 2. Ensure all glassware is scrupulously clean and the reaction is run under a rigorously inert atmosphere.
4 Compare Results Compare the yield and reaction profile of the High-Purity Reaction to the Baseline Reaction. A significant improvement in the High-Purity Reaction is a strong confirmation of catalyst poisoning from your reagents.[4]
Protocol 2: General Procedure for a Robust Sulfoximine Cross-Coupling

This protocol incorporates best practices to mitigate potential catalyst poisoning from the outset.

  • Glassware Preparation: Oven-dry all glassware overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), the NH-sulfoximine (1.1 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., a bulky biarylphosphine, 2-4 mol%). Add this mixture to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add freshly degassed, anhydrous solvent via syringe.

  • Reaction: Heat the reaction to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Yield or\nStalled Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Precipitate [label="Observe for\nBlack Precipitate?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Poisoning_Suspected [label="Suspect Catalyst Poisoning", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Palladium Black Formation", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Run_Purity_Test [label="Run High-Purity\nDiagnostic Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improvement [label="Yield Improves?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Purify_Reagents [label="Purify All Reagents\n& Solvents", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Ligand [label="Optimize Ligand:\n- Increase Bulk\n- Use Chelator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re-run_Reaction [label="Re-run Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Improvement [label="No Improvement:\nRe-evaluate Reaction\nConditions (Temp, Base, etc.)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_Precipitate; Check_Precipitate -> Pd_Black [label="Yes"]; Check_Precipitate -> Poisoning_Suspected [label="No"]; Poisoning_Suspected -> Run_Purity_Test; Pd_Black -> Optimize_Ligand; Run_Purity_Test -> Improvement; Improvement -> Purify_Reagents [label="Yes"]; Improvement -> No_Improvement [label="No"]; Purify_Reagents -> Re-run_Reaction; Optimize_Ligand -> Re-run_Reaction;

// Graph attributes graph [bgcolor="#FFFFFF"]; } dot Caption: Troubleshooting Workflow for Sulfoximine Cross-Coupling Reactions.

References

  • Gabitto, J. & Tsouris, C. MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.GOV. Available at: [Link].

  • StudySmarter. Catalyst Poisoning: Palladium & Platinum. Available at: [Link].

  • Jahn, M. et al. Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Catalysis (2025). Available at: [Link].

  • Epling, W. S. et al. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Available at: [Link].

  • Liu, J. et al. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development22 , (2017). Available at: [Link].

  • Wikipedia. Catalyst poisoning. Available at: [Link].

  • Google Patents. Method for reactivating palladium catalysts.
  • ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. (2021). Available at: [Link].

  • Diao, T. & Garg, N. K. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition52 , (2013). Available at: [Link].

  • H-Metrics. Catalyst deactivation mechanisms and how to prevent them. (2025). Available at: [Link].

  • Zenzola, M. "Novel methods for the synthesis and functionalisation of sulfoximines and sulfonimidamides". University of Nottingham ePrints. (2016). Available at: [Link].

  • Shields, J. D., Ahn, J. & Sanford, M. S. Multimetallic-Catalyzed C C Bond-Forming Reactions: From Serendipity to Strategy. Accounts of Chemical Research49 , (2016). Available at: [Link].

  • Colbon, A. J. et al. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry12 , (2024). Available at: [Link].

  • Taylor & Francis. Cross-coupling reactions – Knowledge and References. Available at: [Link].

  • Iwasaki, T. & Kambe, N. Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Topics in Current Chemistry376 , (2018). Available at: [Link].

  • Wang, D.-H. & Wasa, M. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature532 , (2016). Available at: [Link].

  • Zenzola, M. et al. Synthesis and Transformations of NH‐Sulfoximines. Chemistry – A European Journal24 , (2018). Available at: [Link].

  • Platero-Prats, A. E. et al. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd 3 -clusters: from cradle to grave. Chemical Science15 , (2024). Available at: [Link].

  • Albers, P. et al. Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical173 , (2001). Available at: [Link].

  • Kohlmann, C. et al. Novel Heterogeneous Pd Catalysts for Cross-Coupling Reactions in Biocompatible Media: Structural Insights from Solid-State NMR Enhanced by Dynamic Nuclear Polarization. The Journal of Physical Chemistry C123 , (2019). Available at: [Link].

  • Zenzola, M. et al. Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses100 , (2023). Available at: [Link].

  • Wimmer, A. Preparation of Sulfoximines, Sulfoximidoyl Derivatives and Sulfones via Visible-Light Photocatalysis. University of Regensburg. (2019). Available at: [Link].

  • Organic Chemistry Portal. Sulfoximine synthesis by C-N coupling. Available at: [Link].

Sources

Troubleshooting

Subject: Large-Scale Synthesis of (S)-Methyl-S-isopropylsulfoximine (CAS 1367371-35-4)

Topic: Optimizing reaction conditions for large-scale synthesis of CAS 1367371-35-4 Technical Support Center: Process Optimization Guide [1] Ticket ID: #SULF-OPT-1367 Priority: High (Process Safety & Yield Optimization)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for large-scale synthesis of CAS 1367371-35-4 Technical Support Center: Process Optimization Guide

[1]

Ticket ID: #SULF-OPT-1367 Priority: High (Process Safety & Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

CAS 1367371-35-4, (S)-Methyl-S-isopropylsulfoximine , is a critical chiral building block used in the synthesis of next-generation kinase inhibitors (e.g., CDK inhibitors like Atuveciclib and pan-FGFR inhibitors). The sulfoximine moiety acts as a stable, polar bioisostere of the sulfone group, improving aqueous solubility and metabolic stability.[1]

This guide addresses the primary challenges in scaling up this molecule: handling hazardous azidation reagents , preventing over-oxidation to sulfones , and ensuring enantiomeric purity .

Module 1: Synthetic Route Selection & Safety Strategy

For large-scale production (>1 kg), the choice of imination method is the critical process parameter (CPP). We evaluate the two dominant pathways:

Pathway A: Classical Schmidt Reaction (Azide/Acid)
  • Reagents: Methyl isopropyl sulfoxide, Sodium Azide (

    
    ), Conc. 
    
    
    
    , Chloroform/DCM.
  • Mechanism: Protonation of sulfoxide followed by nucleophilic attack of hydrazoic acid (

    
    ) and Schmidt-type rearrangement.
    
  • Scale-Up Risk: EXTREME . Generation of volatile, explosive

    
     gas. Exothermic runaway potential.
    
  • Optimization: Must be performed in Continuous Flow to minimize the active volume of

    
    .
    
Pathway B: Metal-Free Imination (Hypervalent Iodine)
  • Reagents: Methyl isopropyl sulfoxide, Ammonium Carbamate, Iodobenzene Diacetate (PIDA).

  • Mechanism: Formation of an iodonitrene intermediate which inserts into the S-O bond.

  • Scale-Up Risk: Moderate. High cost of reagents and atom economy (stoichiometric iodobenzene waste).

  • Optimization: Best for pilot scale (<1 kg) where safety infrastructure for azides is unavailable.

Module 2: Critical Process Parameters (CPPs) & Troubleshooting

Ticket #1: "My reaction stalled at 60% conversion. Should I add more azide?"

Diagnosis: In the Schmidt reaction (Pathway A), the accumulation of water or insufficient acidity often stalls the reaction. Solution:

  • Acidity Check: The reaction requires superacidic conditions (Oleum or fuming

    
     is often superior to conc. 
    
    
    
    ). Water generated during the reaction dilutes the acid, stopping the protonation of the sulfoxide.
  • Do NOT just add azide: Adding excess

    
     increases the concentration of dissolved 
    
    
    
    , pushing the system closer to the explosion limit.
  • Corrective Action: Use a Continuous Flow Reactor . Pump the sulfoxide/solvent and the

    
    /Acid streams separately, mixing them only in a temperature-controlled microreactor at 40-50°C with a residence time of <5 minutes. This drives conversion to >95% without accumulation of hazardous intermediates.
    
Ticket #2: "I am seeing high levels of sulfone impurity (Methyl isopropyl sulfone)."

Diagnosis: Over-oxidation. This is common in Pathway B (PIDA) if the temperature is too high or if water is present in excess. Solution:

  • Control: Maintain reaction temperature <25°C.

  • Reagent Quality: Ensure PIDA is fresh. Old PIDA disproportionates to iododylbenzene, which is a stronger oxidant.

  • Stoichiometry: Use exactly 1.1 equivalents of oxidant. Excess oxidant attacks the sulfoximine nitrogen, leading to N-oxidation or oxidative cleavage.

Ticket #3: "The product is water-soluble.[1][2] I'm losing yield during workup."

Diagnosis: Sulfoximines are polar and amphoteric. Standard extractions often fail. Solution:

  • Basification: The aqueous quench must be basified to pH >12 using NaOH pellets (not just carbonate) to ensure the sulfoximine is in the free base form.

  • Solvent Choice: Do not use Ether/Hexane. Extract with Dichloromethane (DCM) or n-Butanol .

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Alternative: For kg-scale, consider Continuous Liquid-Liquid Extraction or passing the aqueous solution through a cation-exchange resin (catch-and-release).

Module 3: Visualization of Optimized Workflows

Figure 1: Decision Tree for Synthesis Strategy

Caption: Logical framework for selecting the synthesis route based on available equipment and safety constraints.

SynthesisSelection Start Start: Scale & Equipment Assessment ScaleCheck Target Scale > 1 kg? Start->ScaleCheck FlowCheck Flow Reactor Available? ScaleCheck->FlowCheck Yes RouteB Route B: NH2CO2NH4 / PIDA Low Safety Risk High Cost / Waste ScaleCheck->RouteB No (Pilot/Lab) RouteA Route A: NaN3 / H2SO4 (Flow) High Atom Economy Safety: Managed via Flow FlowCheck->RouteA Yes FlowCheck->RouteB No Optimization Purification: Continuous Extraction RouteA->Optimization Critical: Quench & pH Control RouteB->Optimization Critical: Reagent Recycling RouteC Route C: Biocatalytic / Enzymatic (Emerging Technology)

Figure 2: Continuous Flow Setup for Azide Safety

Caption: Schematic of a safe continuous flow setup for handling hydrazoic acid generation.

FlowSetup Feed1 Feed A: Sulfoxide in DCM Mixer T-Mixer (Hastelloy) Feed1->Mixer Feed2 Feed B: NaN3 in H2SO4 (Fuming) Feed2->Mixer Reactor Residence Time Unit (PFA Coil, 50°C) Mixer->Reactor Exothermic Zone Quench In-line Quench (NaOH / Ice Water) Reactor->Quench < 5 min RT Separator Membrane Separator (Phase Separation) Quench->Separator Product Crude Sulfoximine (Organic Phase) Separator->Product Waste Aqueous Waste (Neutralized) Separator->Waste

Module 4: Analytical & Quality Control (FAQ)

Q: How do I determine the enantiomeric excess (ee) of CAS 1367371-35-4? A: Standard C18 HPLC will not separate the enantiomers.

  • Column: Chiralpak IE or IC (Immobilized polysaccharide).

  • Mobile Phase: Hexane : Isopropanol (90:[2]10) or supercritical

    
     (SFC).
    
  • Detection: 210 nm (Sulfoximines have weak UV absorbance; ensure high concentration).

Q: Can I resolve the racemate if I don't have a chiral synthesis? A: Yes.

  • Chemical Resolution: Form a diastereomeric salt using (+)-10-Camphorsulfonic acid (CSA) . The (S)-sulfoximine-(+)-CSA salt often crystallizes preferentially from acetone/methanol.

  • Enzymatic Resolution: Kinetic resolution using Candida antarctica Lipase B (CAL-B) with an acyl donor (e.g., vinyl acetate) can selectively acylate one enantiomer, allowing separation of the free sulfoximine from the N-acyl derivative.

References

  • Gutmann, B., et al. (2015).[3] "Development of a Continuous Flow Sulfoxide Imidation Protocol Using Azide Sources under Superacidic Conditions." Organic Process Research & Development.

  • Frings, M., et al. (2017).[4] "Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery." European Journal of Medicinal Chemistry.

  • Luisi, R., & Bull, J. A. (2022). "Synthesis and Transformations of NH-Sulfoximines." Chemistry – A European Journal.[1]

  • Organic Syntheses. (2019). "Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides." Org.[2][3] Synth. 96, 186-209.

  • University of Wisconsin-Madison. (2024). "Safe Handling of Sodium Azide."[5][6] Environment, Health & Safety Guidelines.

Sources

Optimization

Resolving enantiomers of methyl isopropyl sulfoximine using chiral HPLC

Technical Support Center: Chiral Resolution of Methyl Isopropyl Sulfoximine Introduction: The Challenge of the "Naked" Nitrogen Welcome to the Advanced Separations Support Center. You are likely here because methyl isopr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of Methyl Isopropyl Sulfoximine

Introduction: The Challenge of the "Naked" Nitrogen

Welcome to the Advanced Separations Support Center. You are likely here because methyl isopropyl sulfoximine (


) is behaving poorly on your standard chiral screen. This molecule presents a classic "small, polar, basic" challenge. Unlike sulfonamides, the sulfoximine nitrogen is basic (pK


2–3 for the conjugate acid, but the free NH is a potent H-bond donor/acceptor).

The Core Issue: The free NH group interacts aggressively with residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing that masks enantiomeric resolution. Furthermore, its small steric footprint means it requires a "tight" chiral cavity for recognition.

This guide moves beyond generic advice, offering a targeted protocol based on the specific physicochemical behavior of sulfoximines.

Module 1: Method Development Strategy

Do not rely on random screening. Use this logic-driven workflow to resolve


-methyl isopropyl sulfoximine.
Phase 1: The "Gold Standard" Screening Protocol

Start here. This protocol covers 90% of sulfoximine separations.

ParameterConditionRationale
Columns (Order of Priority) 1. Chiralcel OJ-H (Cellulose tris-4-methylbenzoate)2.[1] Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)3.[1][2] Chiralpak IG (Amylose tris-3-chloro-5-methylphenylcarbamate)Literature confirms OJ-H often outperforms AD-H for sulfoximines due to the inclusion complex fit of the

-methyl group.
Mobile Phase (Mode A) Normal Phase (NP) Hexane : Ethanol (80:20)Ethanol provides better hydrogen-bonding modulation than IPA for this specific functional group.
Mobile Phase (Mode B) Polar Organic Mode (POM) 100% Methanol or AcetonitrileCrucial for solubility. If your sample crashes out in Hexane, switch immediately to POM.
Mandatory Additive 0.1% Diethylamine (DEA) or EthanolamineNon-negotiable. You must suppress silanol interactions. Without this, you will likely see a single broad blob.
Temperature 25°C (Start)

10°C (Optimize)
Chiral recognition of sulfoximines is typically enthalpy-driven . Lowering T often increases resolution (

).
Visual Workflow: Decision Logic

MethodDevelopment Start Start: Methyl Isopropyl Sulfoximine Solubility Solubility Check: Dissolves in Hexane? Start->Solubility NP_Mode Route A: Normal Phase (Hexane/EtOH 80:20 + 0.1% DEA) Solubility->NP_Mode Yes POM_Mode Route B: Polar Organic Mode (100% MeOH + 0.1% DEA) Solubility->POM_Mode No (Precipitates) Screen Screen Columns: 1. OJ-H 2. AD-H 3. IG NP_Mode->Screen POM_Mode->Screen Result Check Resolution (Rs) Screen->Result Success Rs > 1.5 Proceed to Validation Result->Success Good Partial 0.8 < Rs < 1.5 Optimization Needed Result->Partial Partial Fail No Separation (Single Peak) Result->Fail Fail Optimize Optimization Steps: 1. Lower Temp (10°C) 2. Switch Modifier (EtOH -> IPA) Partial->Optimize Optimize->Result

Figure 1: Decision tree for initial method development. Note the critical branch for solubility, often overlooked in sulfoximine analysis.

Module 2: Troubleshooting & FAQs

Real-world solutions for when the standard protocol fails.

Q1: My peaks are tailing severely ( ). Is my column dead?

Diagnosis: Likely not. This is "Silanol Sting." The basic sulfoximine nitrogen is hydrogen-bonding to the silica support of the column, not the chiral selector. The Fix:

  • Increase Base Strength: Switch from 0.1% DEA to 0.1% Ethanolamine . Ethanolamine is structurally similar to the analyte and competes more effectively for active sites.

  • Check "Memory Effect": If you previously ran acidic mobile phases (TFA) on this column, the protons are still bound to the silica. Flush the column with Hexane:IPA:DEA (90:10:0.5) for 20 column volumes to "re-alkalize" the stationary phase.

Q2: I see separation, but the retention times vary between injections.

Diagnosis: Sulfoximines are hygroscopic. Water accumulation in the mobile phase (especially in Normal Phase) changes the adsorption isotherms. The Fix:

  • Use anhydrous alcohols for your mobile phase preparation.

  • Install a drying tube on your solvent reservoir.

  • Self-Validating Check: Inject a standard every 10 runs. If

    
     drifts by >2%, your mobile phase is absorbing atmospheric moisture.
    
Q3: I have resolution ( ) on Chiralcel OJ-H, but I need baseline for prep.

Diagnosis: You are likely operating in the "kinetic" region rather than the "thermodynamic" region. The Fix:

  • Thermodynamic Control: Lower the temperature to 10°C or 5°C .

    • Why? The

      
       (enthalpy difference) between enantiomers is usually the driving force for separation on polysaccharide columns. Lower temperature maximizes this difference.
      
  • Load Check: If this is for prep, you might be overloading the column. Sulfoximines have low saturation capacities. Reduce concentration and increase injection volume (volume overload is preferable to concentration overload).

Q4: Why is Polar Organic Mode (POM) recommended over Reverse Phase?

Answer: While sulfoximines are polar, they are often difficult to recover from aqueous Reverse Phase buffers (requiring lyophilization).

  • POM (100% Methanol + DEA): Allows for rapid evaporation/recovery of the pure enantiomer.

  • Selectivity: On immobilized columns (like Chiralpak IG or IA), POM often induces a conformational change in the polymer that creates a unique chiral pocket not available in Normal Phase.

Module 3: Advanced Optimization Logic

If you are stuck, use this logic map to diagnose the specific chromatographic failure mode.

Troubleshooting Problem Identify Problem Tailing Peak Tailing (As > 1.3) Problem->Tailing NoRes No Resolution (Rs = 0) Problem->NoRes PartialRes Partial Resolution (Rs < 1.5) Problem->PartialRes Action_Tail 1. Add 0.1% DEA 2. Switch to Ethanolamine Tailing->Action_Tail Action_NoRes 1. Switch Column (OJ -> AD) 2. Switch Mode (NP -> POM) NoRes->Action_NoRes Action_Part 1. Decrease Temp 2. Decrease Flow Rate 3. Switch Modifier (EtOH -> MeOH) PartialRes->Action_Part

Figure 2: Troubleshooting logic for specific chromatographic failures.

References

  • Tang, Q., et al. (2023). Chromatographic Enantioseparation of Chiral Sulfoximines on Polysaccharide-Based Chiral Stationary Phases.[1][3][4] Journal of Chromatographic Science. (Demonstrates the superior performance of Chiralcel OJ-H for this class of molecules).

  • Zhang, T., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs.[2] Molecules. (Provides mechanistic insight into the hydrogen bonding of sulfyl groups).

  • Phenomenex Technical Guide. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General validation of polysaccharide column screening strategies).

  • Sigma-Aldrich (Merck). Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs. (Validates the use of POM for basic pharmaceutical compounds).

Sources

Troubleshooting

Minimizing side reactions during oxidation of sulfimines to sulfoximines

Technical Support Center: Sulfimine to Sulfoximine Oxidation Ticket Subject: Optimization of Oxidative Transformation ( ) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfimine to Sulfoximine Oxidation

Ticket Subject: Optimization of Oxidative Transformation (


)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Status:  Open

Executive Summary: The Transformation Landscape

You are accessing the technical guide for the oxidation of sulfilimines (sulfimines) to sulfoximines . This transformation is a critical step in late-stage functionalization, particularly for introducing the sulfoximine pharmacophore (a stable, polar aza-analogue of sulfones) into drug candidates.

The Core Challenge: The central tension in this reaction is chemoselectivity . You must introduce an oxygen atom to the sulfur center without:

  • Cleaving the S=N bond (Reverting to sulfoxide/sulfone via hydrolysis).

  • Over-oxidizing the nitrogen substituent (if alkyl/aryl).

  • Eroding stereochemistry (if the sulfur center is chiral).

Diagnostic Module: Reagent Selection Matrix

Before troubleshooting, ensure you are using the correct oxidant for your substrate's profile.

Q: Which oxidant system should I use?

Oxidant SystemPrimary Use CaseRisk ProfileKey Advantage
RuCl

(cat) / NaIO

Robust substrates; electron-deficient sulfimines.High: C-C bond cleavage (if alkenes present); Catalyst poisoning ("Black Goo").Classic, scalable, works on sterically hindered sulfimines.
mCPBA / Base Acid-sensitive substrates; small scale.Medium: S-N hydrolysis (if unbuffered); Over-oxidation.Mild temperature; rapid kinetics.
KMnO

/ PTC
Large scale; simple alkyl/aryl sulfimines.High: Functional group intolerance (alcohols, aldehydes).Cheap; retention of configuration (usually).
PhI(OAc)

(PIDA)
"One-pot" from sulfide; or mild sulfimine oxidation.Low: Mild conditions.[1][2]High chemoselectivity; metal-free.[3]
NaOCl (Bleach) NH-sulfimines (unprotected).Medium: Chlorination side-reactions.Aqueous friendly; very cheap.
Decision Logic Flowchart

OxidantSelection Start Start: Sulfimine Substrate AcidSens Is substrate Acid Sensitive? Start->AcidSens Alkene Contains Alkenes/Alkynes? AcidSens->Alkene No mCPBA Rec: mCPBA + K2CO3 (Buffer Essential) AcidSens->mCPBA Yes (Hydrolysis Risk) Scale Scale > 100g? Alkene->Scale No Alkene->mCPBA Yes (Ru cleaves alkenes) Ru Rec: RuCl3 / NaIO4 (Biphasic) Scale->Ru No (Lab Scale) KMnO4 Rec: KMnO4 + PTC Scale->KMnO4 Yes (Cost driven) PIDA Rec: PhI(OAc)2 / EtOH Ru->PIDA If Ru fails/stalls

Figure 1: Logic flow for selecting the appropriate oxidant based on substrate sensitivity and scale.

Troubleshooting Module: The RuCl / NaIO System

This is the most common method but also the most prone to "stalling."

Issue 1: "My reaction turned into a black tar and stopped."

  • Diagnosis: Catalyst Deactivation. The active species is RuO

    
    .[4][5] If the reaction environment becomes too acidic or if carboxylates form (from side reactions), Ru precipitates as insoluble RuO
    
    
    
    (black solid).
  • Fix:

    • Solvent Switch: Ensure you are using a biphasic system (CCl

      
      /MeCN/H
      
      
      
      O or EtOAc/MeCN/H
      
      
      O). Acetonitrile is critical as it acts as a ligand to solubilize the Ru species.
    • pH Control: Maintain pH ~6-7. Acidic conditions accelerate the reduction of Ru(VIII) to inactive Ru(IV).

Issue 2: "I lost the Nitrogen group (S-N cleavage)."

  • Mechanism: The RuO

    
     species is a powerful oxidant but can also act as a Lewis acid. If the S=N bond is hydrolyzed, you get the sulfoxide (
    
    
    
    ) which is then rapidly oxidized to the sulfone (
    
    
    ).
  • Protocol Adjustment:

    • Use catalytic RuCl

      
       (1-5 mol%) with stoichiometric  NaIO
      
      
      
      (1.5 eq).
    • Strict Temperature Control: 0°C is mandatory. Room temperature significantly increases the rate of S-N hydrolysis over N-oxidation.

Standardized Ru-Catalyzed Protocol
  • Dissolve sulfimine (1.0 eq) in MeCN:CCl

    
     (1:1 v/v). Note: DCM or EtOAc can substitute CCl
    
    
    
    .
  • Add solution of NaIO

    
     (1.5 eq) in water.[5]
    
  • Cool to 0°C.

  • Add RuCl

    
    H
    
    
    
    O (0.05 eq).
  • Monitor: The mixture should turn bright yellow (RuO

    
    ). If it turns black immediately, add more MeCN.
    
  • Quench with saturated Na

    
    S
    
    
    
    O
    
    
    immediately upon consumption of starting material to prevent over-oxidation.

Troubleshooting Module: mCPBA & Peroxide Systems

Issue 3: "I am seeing significant amounts of Sulfoxide/Sulfone byproducts."

  • Root Cause: Acid-Catalyzed Hydrolysis.

    • mCPBA generates m-chlorobenzoic acid as a byproduct.

    • Sulfimines are basic at the nitrogen. Protonation of the nitrogen (

      
      ) activates the sulfur for nucleophilic attack by water.
      
    • Pathway: Sulfimine

      
       [Protonated Intermediate] 
      
      
      
      Sulfoxide + Amine.
  • The Fix (Self-Validating System):

    • Buffer: You must run this reaction in the presence of solid K

      
      CO
      
      
      
      or NaHCO
      
      
      (2.0 eq).
    • Validation: Check pH of the aqueous layer during workup. If acidic, your buffer failed, and yield loss is likely due to hydrolysis.

Mechanism of Failure (S-N Cleavage)

SideReactions Sulfimine Sulfimine (R2S=N-R) Protonation N-Protonation (Acidic Media) Sulfimine->Protonation H+ (e.g., mCPBA byproduct) Oxidation N-Oxidation (Desired) Sulfimine->Oxidation Oxidant (Basic/Neutral) Activated Activated Species [R2S=NH-R]+ Protonation->Activated Sulfoximine Sulfoximine (Target) Oxidation->Sulfoximine Hydrolysis H2O Attack at Sulfur Activated->Hydrolysis Sulfoxide Sulfoxide + Amine Hydrolysis->Sulfoxide Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant

Figure 2: Competitive pathways. Acidic conditions favor hydrolysis (red path) over the desired oxidation (green path).

Advanced Topic: Stereochemical Integrity

Q: Will I lose the chirality at the Sulfur center?

  • Scenario: You start with an enantioenriched sulfimine.

  • Risk: Racemization occurs if the reaction proceeds via a symmetric intermediate or if the conditions allow reversible hydration.

  • Guidance:

    • KMnO

      
      :  Generally proceeds with Retention of Configuration . The mechanism involves a concerted transfer of oxygen.
      
    • mCPBA: Usually Retention , provided the pH is basic. Acidic conditions promote racemization via the protonated intermediate shown in Figure 2.

    • RuO

      
      :  Can lead to lower ee% due to the harsh nature of the metal-oxo species, but often retains configuration if the reaction is fast.
      

Data Table: Stereochemical Outcomes (Literature Aggregation)

OxidantConditionsStereochemical OutcomeRef
KMnO

Acetone, 0°CRetention (>98% ee maintained)[1]
mCPBA K

CO

, DCM
Retention (>95% ee maintained)[2]
NaIO

/Ru
MeCN/H

O
Partial Racemization (risk varies)[3]
NaOCl MeCN, 0°CRetention [4]

FAQ: Common User Scenarios

Q: I need to synthesize an NH-sulfoximine. Should I oxidize the NH-sulfimine?

  • A: No. Free NH-sulfimines are notoriously unstable and prone to hydrolysis.

  • Strategy: It is standard practice to oxidize an N-protected sulfimine (e.g., N-Cyano, N-Trifluoroacetyl, or N-Boc) and then deprotect.

    • Route: Sulfide

      
       N-Cyano Sulfimine 
      
      
      
      N-Cyano Sulfoximine
      
      
      NH-Sulfoximine.

Q: Can I use ethanol as a solvent?

  • A: Be cautious. In Ru-catalyzed oxidations, primary alcohols (ethanol) can be oxidized to aldehydes/acids, consuming the oxidant and generating heat. Use tert-butanol or acetonitrile if a polar organic solvent is needed.

References

  • García Mancheño, O., Bistri, O., & Bolm, C. (2007).[6] Iodine-Catalyzed Synthesis of N-Cyano Sulfilimines and Their Transformation into N-Cyano Sulfoximines. Organic Letters.[2][6][7] Link

  • Bull, J. A., & Luisi, R. (2016). Synthesis and Applications of Sulfoximines.[1][6][8][9][10] Chemical Reviews. Link

  • Shao, P.-L., & Bull, J. A. (2020). Sulfoximines as Rising Stars in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Trost, B. M., & Curran, D. P. (1981). Chemospecific oxidation of sulfides to sulfones. Tetrahedron Letters. Link

  • Zenzola, M., et al. (2016). NH-Sulfoximines from Sulfoxides: A General Protocol. Chemistry - A European Journal.[11] Link

Sources

Reference Data & Comparative Studies

Validation

NMR characterization data for Imino(methyl)(propan-2-yl)-lambda6-sulfanone

Analyzing NMR Requirements Okay, I'm defining the scope now. I'm focusing on crafting a technical guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Analyzing NMR Requirements

Okay, I'm defining the scope now. I'm focusing on crafting a technical guide. The core goal is a solid NMR characterization comparison. The target audience is clearly researchers and drug development professionals. I'm taking the role of a Senior Application Scientist. I am outlining the structure to deliver the most impactful and informative comparison. I need to figure out the right format to present the technical information.

Defining Data Presentation

I am now focusing on data presentation. I've decided to incorporate Graphviz diagrams to visually represent complex workflows and pathways. I plan on including tables for clear, quantitative comparisons. I am building the reference list with valid URLs at the end. I am working on the appropriate form to define the subject.

Clarifying Chemical Names

I'm now deep-diving into the nomenclature. I've confirmed that "sulfoximine" is the standard term, and I'm investigating if "sulfanone" is a niche name or a typo. I'm exploring IUPAC recommendations and relevant literature. My current search terms include "Imino(methyl)(propan-2-yl)-lambda6-sulfanone" and "Methyl isopropyl sulfoximine NMR."

Structuring the Guide

Okay, I'm now structuring the guide. I've broken it into an introduction to highlight the sulfoximine's bioisosteric significance, followed by a detailed NMR analysis section comparing the compound against its sulfone analog and sulfoxide precursor. I'll include experimental protocols and advanced characterization like 15N NMR and chiral shift reagents. I'm planning Graphviz diagrams for workflows and tables for shift comparisons.

Defining the Terminology

I'm now refining the chemical name interpretations and ensuring accuracy. My searches confirmed "sulfoximine" as the preferred term, discarding "sulfanone" variations. I'm focusing on "Methyl isopropyl sulfoximine" as the target. If the exact name fails, I'll explain this specific chemical nomenclature. The title is now set to include NMR Profiling of Imino(methyl)(propan-2-yl)-


-sulfanone (Methyl Isopropyl Sulfoximine): A Comparative Bioisostere Guide.

Confirming Compound Identity

I've verified the compound's existence and Sigma-Aldrich listing: "imino(methyl)(propan-2-yl)-lambda6-sulfanone" (CAS 1367371-35-4). Additional synonyms include 2-(S-Methylsulfonimidoyl)propane and Methyl isopropyl sulfoximine. I'm noting a close analog from result 1.7: "tert-Butyl(Imino)(methyl".

Pinpointing NMR Data

I'm now focusing on NMR data for "Methyl isopropyl sulfoximine," specifically the isopropyl variant. I've confirmed the CAS number and explored inferring NMR shifts from similar structures like the tert-butyl and ethyl analogs. I'm prioritizing precise data, so I'm conducting a targeted search for the CAS number and related NMR information, also noting common synthesis routes. My goal is to find or deduce the precise NMR shifts for the isopropyl group to include in the guide. I'm exploring common literature, such as the "One-Pot Synthesis of N-H Sulfoximines" by various authors, to aid in finding relevant data.

Analyzing NMR Data Search

I'm focusing now on constructing the comparison section, especially between sulfoximine and sulfone/sulfide structures. Key differences highlighted include the NH proton, chirality, and carbon shift variations. I have the basis for the comparison, but I will search for the specific NMR shifts. I am searching for the specific CAS or synthesis paper data to get exact shifts, but if unavailable, I'll use representative ranges based on analogs. I'm noting that the existing data for "tert-Butyl(Imino)(methyl)-λ6-sulfanone" (tBu-S(O)(NH)-Me) shows a shift for Me at 2.8.

Locating Specific Data

I've successfully identified the CAS number and confirmed the name "Methyl isopropyl sulfoximine." My current focus is on securing the precise NMR peak list (ppm values) for this compound. Though I have data for "tert-Butyl methyl," the critical NMR data for the target molecule remains elusive within the snippets.

Deducing NMR Shifts

I've moved on to deducing the NMR shifts. I've analyzed the chemical environment of each group, like methyl and isopropyl, on the sulfoximine. I am estimating the S-Me shift to be around 2.9-3.0 ppm, considering the influence of the sulfoximine group. The isopropyl methine I'm estimating at 3.0-3.2 ppm, and the isopropyl methyls at 1.2-1.4 ppm. I'm also considering potential literature search terms.

Refining Peak Predictions

I am now focusing on refining the predicted NMR shifts. I am looking for the NMR of the sulfide precursor to apply a sulfoximine shift of +0.5-1.0 ppm alpha. The methyl isopropyl sulfide signals are: Me ~ 2.1 ppm, iPr-CH ~ 2.9 ppm, iPr-Me ~ 1.25 ppm. Based on this, and the sulfone MiPS shifts (Me ~ 2.8 ppm, iPr-CH ~ 3.1 ppm), I'm estimating the sulfoximine methyl to be slightly more deshielded than sulfone. I've also run a final specific query. I'm preparing to provide a predicted NMR profile with expert justification, and compiling the references: Sigma Aldrich, RSC, ACS, and NIH.

Constructing Analogous Comparisons

I'm now integrating the "tert-butyl" analog data from the RSC paper to anchor the methodology and provide analogous insights, explicitly noting where values for the isopropyl compound are derived with confidence. Also, I've checked and found that "1367371-35-4" is a catalog item. I am also looking for that specific number in the context of "Supporting Information" pdfs. I also discovered that "Lambda6-sulfanone" is the Sigma IUPAC name, so I'll include that in the title. Finally, I've decided to concentrate the compound comparison on Sulfoximine vs. Sulfone, focusing on their bioisosteric relationships and critical distinctions like hydrogen bonding, solubility, and metabolic stability.

Formulating Experimental Details

I'm now formulating the experimental details for characterizing the imino(methyl)(propan-2-yl)-λ6-sulfanone molecule. I'm focusing on the synthesis via oxidative imination and a detailed NMR protocol. If I can't find exact spectral data, I'll generate a high-confidence range, using the t-butyl analog as a basis, and label it as a "Representative Spectral Signature". I'm also searching for the paper associated with CAS 1367371-35-4 and also searching "S-methyl-S-isopropylsulfoximine NMR".

Analyzing Analogues Found

I've hit a slight snag, no direct CAS match in paper titles, but I do have a structure: Methyl isopropyl sulfoximine. Interestingly, I have data for the tert-Butyl and Ethyl analogues now. I am looking to establish clear relationships between the data.

Constructing Spectral Data

I've successfully constructed the expected NMR profile for Methyl Isopropyl Sulfoximine, drawing from available data on methyl phenyl and other close analogues, along with general chemical shift knowledge. I'll flag it as "Derived from Analogous Series & Literature Standards" if an exact match remains elusive, but I will continue my search in the literature. I now have estimated values for the isopropyl groups.

Confirming Diastereotopic Methyls

I've just had a significant breakthrough concerning the isopropyl group. I've realized the methyl groups of the isopropyl group are diastereotopic due to the chiral sulfur center. Consequently, in 1H NMR, they should appear as two distinct doublets—a crucial insight I need to verify. I'm currently searching the literature for supporting examples of this behavior in sulfoximines. This will be the key to our expert level analysis.

Comparative

Validating sulfoximine metabolic stability using hepatocyte clearance assays

Executive Summary: The Sulfoximine "Chiral Switch" In modern medicinal chemistry, the sulfoximine group [ ] has emerged as a superior bioisostere to the traditional sulfone [ ] and sulfonamide [ ] moieties.[1][2] While s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfoximine "Chiral Switch"

In modern medicinal chemistry, the sulfoximine group [


] has emerged as a superior bioisostere to the traditional sulfone [

] and sulfonamide [

] moieties.[1][2] While sulfones are metabolically robust, they often suffer from poor aqueous solubility and a lack of vectors for further chemical modification.

Sulfoximines offer a "chiral switch"—an asymmetric sulfur center that introduces chirality and an additional nitrogen vector for functionalization. However, this structural complexity raises a critical question for drug developers: Does the introduction of the nitrogen atom compromise metabolic stability?

This guide provides an objective, data-driven framework for validating sulfoximine metabolic stability using Cryopreserved Hepatocyte Clearance Assays . Unlike microsomal assays, hepatocytes provide the complete enzymatic machinery (Phase I/II and transporters) necessary to accurately predict the intrinsic clearance (


) of these polar, often low-turnover scaffolds.

Technical Background: Sulfoximines vs. Alternatives

Before detailing the protocol, it is essential to understand the physicochemical baseline. Sulfoximines are generally highly stable, but their metabolic fate differs from sulfones due to the basicity and nucleophilicity of the imine nitrogen.

Comparative Performance Matrix
FeatureSulfone (

)
Sulfonamide (

)
Sulfoximine (

)
Advantage
Chirality AchiralAchiralChiral (Stereogenic Sulfur)Enables 3D exploration of binding pockets.[2][3]
Solubility LowModerate (pH dependent)High High polarity and H-bond donor/acceptor capacity improve thermodynamic solubility.
LogD Moderate/HighModerateLow Lower lipophilicity often correlates with reduced non-specific binding and clearance.
Metabolic Stability High (Inert)Moderate (N-dealkylation/hydrolysis)High Generally resistant to oxidative metabolism; N-functionalization allows "tuning."
Vectors NoneLimited (N-sub)High (N-sub)The N-atom allows alkylation/arylation to modulate

and permeability.

Key Insight: Research by Lücking et al. (Bayer AG) demonstrated that replacing a sulfone with a sulfoximine in CDK inhibitors (e.g., Roniciclib analogs) significantly improved aqueous solubility while maintaining or improving metabolic stability in hepatocytes [1, 2].

Experimental Protocol: Hepatocyte Clearance Assay

Why Hepatocytes?

For sulfoximines, liver microsomes (RLM/HLM) are often insufficient. Microsomes lack the cytosolic fraction and cofactors required for Phase II conjugations (e.g., N-glucuronidation) which can theoretically occur at the sulfoximine nitrogen. Cryopreserved hepatocytes represent the "gold standard" as they retain the full complement of CYP450s, UGTs, SULTs, and drug transporters.

Workflow Visualization

The following diagram outlines the critical path for the stability assay.

HepatocyteAssay Thaw 1. Thaw & Viability Dilute 2. Dilute to 1x10^6 cells/mL (Williams' Medium E) Thaw->Dilute PreInc 3. Pre-Incubation (10-15 min @ 37°C) Dilute->PreInc Dose 4. Dosing (1 µM) Start Reaction PreInc->Dose Sample 5. Sampling (0, 15, 30, 60, 90, 120 min) Dose->Sample Time Course Quench 6. Quench (Acetonitrile + IS) Sample->Quench Analyze 7. LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for the metabolic stability assessment of sulfoximines in suspension hepatocytes.

Detailed Methodology
Step 1: Cell Thawing and Viability Check [4]
  • Reagents: Cryopreserved human hepatocytes (pool of >10 donors recommended for average clearance), Williams' Medium E (WME).

  • Procedure: Rapidly thaw hepatocytes at 37°C. Gently resuspend in WME.

  • QC Requirement: Determine viability using Trypan Blue exclusion. Do not proceed if viability is <75%, as leakage of cytosolic enzymes will skew results [3].

Step 2: Incubation Setup
  • Cell Density: Dilute cells to

    
     cells/mL. Final assay concentration will be 
    
    
    
    cells/mL.[5]
  • Test Compound: Prepare a

    
     stock in DMSO. Dilute to 
    
    
    
    in WME (0.2% DMSO).
  • Reaction Initiation: Mix

    
     of cell suspension with 
    
    
    
    of compound solution in a 96-well plate.
    • Final Conc:

      
       compound, 
      
      
      
      cells/mL.[6]
    • Why 1 µM? To ensure the reaction remains effectively first-order (

      
      ) [4].
      
Step 3: Sampling and Quenching
  • Incubation: 37°C, 5%

    
    , with orbital shaking (critical to keep cells in suspension).
    
  • Time Points: 0, 15, 30, 60, 90, 120 minutes.

  • Quenching: At each time point, transfer an aliquot into a plate containing ice-cold Acetonitrile (ACN) with Internal Standard (IS). Ratio 1:3 (Sample:ACN).

  • Zero Time Point: Quench the cells before adding the compound to establish

    
    .
    
Step 4: Bioanalysis
  • Centrifuge quenched samples (3500 rpm, 20 min, 4°C) to pellet proteins.

  • Inject supernatant onto LC-MS/MS (e.g., Triple Quadrupole). Monitor parent depletion.[5][7][8]

Data Interpretation & Calculations

The raw data (Peak Area Ratio of Analyte/IS) is plotted against time on a semi-logarithmic scale.

In Vitro Half-Life ( )

Determine the slope (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of the linear regression of 

vs. time. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="display ng-star-inserted">

Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug, normalized to cell count.



Where Cell Density is 

(million cells/mL).[5]
Scaling to In Vivo ( )

To predict human hepatic clearance (


), scale using physiological factors (Human: 

cells/g liver,

g liver/kg body weight) [5].[6]

Strategic Decision Logic

When validating a sulfoximine, the metabolic data should drive the structural optimization strategy.

DecisionLogic Result Hepatocyte CL_int Result Low Low Clearance (< 10 µL/min/10^6 cells) Result->Low High High Clearance (> 20 µL/min/10^6 cells) Result->High Success Advance to PK Study Low->Success CheckMet Identify Metabolites (MetID Study) High->CheckMet PathA Oxidation at Carbon? (Typical CYP activity) CheckMet->PathA PathB N-Conjugation? (Rare for Sulfoximines) CheckMet->PathB SolA Block Metabolic Soft Spot (Fluorination/Cyclization) PathA->SolA SolB Steric Hindrance at N (N-Alkylation) PathB->SolB

Caption: Decision tree for optimizing sulfoximine scaffolds based on hepatocyte clearance data.

Common Observations
  • Sulfoximine Stability: Unsubstituted NH-sulfoximines are generally stable. If clearance is high, it is usually due to oxidation on the carbon skeleton (R-groups), not the sulfoximine core itself [1].

  • N-Alkylation: If the NH group is problematic (rare), alkylating the nitrogen (e.g., N-Methyl sulfoximine) can block conjugation and improve permeability, though it may slightly reduce solubility.

References

  • Lücking, S. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Gnamm, C., et al. (2017).[9] Sulfoximines from a Medicinal Chemist’s Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. European Journal of Medicinal Chemistry. Link

  • ThermoFisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes: Protocol. Link

  • Di, L., et al. (2012).[7] Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[6][7][8][10] Link

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Identification of λ⁶-Sulfanone Functional Groups

Introduction: Defining the λ⁶-Sulfanone Moiety In the landscape of modern chemistry, particularly within pharmaceutical and agrochemical development, the precise structural elucidation of novel molecular entities is para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the λ⁶-Sulfanone Moiety

In the landscape of modern chemistry, particularly within pharmaceutical and agrochemical development, the precise structural elucidation of novel molecular entities is paramount. Among the functional groups gaining significant traction is the λ⁶-sulfanone, known more commonly and henceforth referred to as the sulfoximine . This unique moiety, featuring a hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, offers a distinct three-dimensional geometry and set of electronic properties that medicinal chemists are leveraging to overcome challenges in drug design.[1][2] As mono-aza analogues of sulfones, sulfoximines provide an additional vector for substitution, enabling fine-tuning of a compound's physicochemical properties such as solubility and lipophilicity.[3][4]

However, the structural similarity of sulfoximines to other common sulfur-containing groups—namely sulfoxides, sulfones, and sulfonamides—presents a distinct analytical challenge. Unambiguous identification requires a multi-faceted spectroscopic approach. This guide provides a comparative analysis of the primary spectroscopic techniques used to identify and characterize the sulfoximine functional group, offering field-proven insights and experimental data to guide researchers in their analytical workflows.

Structural Context: The Sulfur-Oxygen Family

Understanding the subtle yet critical differences in bonding and oxidation state among related sulfur functional groups is the foundation for interpreting their spectroscopic data. The sulfoximine's hexavalent sulfur center distinguishes it from a sulfoxide (tetravalent) but shares a valency with sulfones and sulfonamides, making differentiation non-trivial.

G cluster_0 Key Sulfur Functional Groups Sulfoxide Sulfoxide (S=O) Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone Oxidation Sulfoximine λ⁶-Sulfanone (Sulfoximine)(O=S(=NR)-) Sulfoxide->Sulfoximine Imination Sulfonamide Sulfonamide (O=S(=O)-NR₂) Sulfone->Sulfonamide Analogue (O vs NR₂) Sulfone->Sulfoximine Analogue (O vs NR) G start Unknown Sample (Suspected S-containing) ir Step 1: IR / Raman (Functional Group Screen) start->ir ms Step 2: LC-HRMS (Formula Determination) ir->ms Presence of S=O, N-H bands? [~1200, ~3250 cm⁻¹] reassess Re-evaluate Data (Consider Isomers, Other Groups) ir->reassess No characteristic bands? nmr Step 3: ¹H & ¹³C NMR (Structural Connectivity) ms->nmr Formula matches sulfoximine? (Contains S, O, N) ms->reassess Formula mismatch? confirm Structure Confirmed: λ⁶-Sulfanone (Sulfoximine) nmr->confirm α-protons/carbons deshielded? (δH ~3 ppm, δC ~44 ppm) nmr->reassess Data inconsistent?

Sources

Safety & Regulatory Compliance

Safety

Imino(methyl)(propan-2-yl)-lambda6-sulfanone proper disposal procedures

Operational Disposal Protocol: Imino(methyl)(propan-2-yl)- -sulfanone [1] Part 1: Executive Summary & Immediate Action The Core Directive: Imino(methyl)(propan-2-yl)- -sulfanone (commonly referred to as S-methyl-S-isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: Imino(methyl)(propan-2-yl)-


-sulfanone [1]

Part 1: Executive Summary & Immediate Action

The Core Directive: Imino(methyl)(propan-2-yl)-


-sulfanone (commonly referred to as S-methyl-S-isopropylsulfoximine) represents a class of hypervalent sulfur compounds used increasingly as bioisosteres for sulfones in medicinal chemistry.[1][2] Unlike standard organic solvents, its disposal is complicated by two factors: high thermal stability  (requiring specific incineration parameters) and potential neurotoxicity  (structural similarity to Methionine Sulfoximine, a glutamine synthetase inhibitor).

Immediate Safety Profile:

  • Stability: High.[1] The

    
    -sulfanone core renders the molecule resistant to standard metabolic and environmental degradation.[1]
    
  • Primary Hazard: Neurotoxicity (assumed via structural analogy) and Irritant (Skin/Eye).[1]

  • Disposal Method: High-Temperature Incineration with Scrubbers (for NO

    
    /SO
    
    
    
    ).[1]
  • Prohibited: Do not dispose of down drains. Do not mix with strong oxidizers (e.g., fuming nitric acid) despite general stability.

Part 2: Chemical Identity & Hazard Profiling

To manage disposal effectively, one must understand the molecule's resistance to breakdown. The "


" designation indicates a sulfur atom in its highest oxidation state (+6), bonded to four ligands (including the double-bonded oxygen and nitrogen). This creates a rigid, polar, and chemically inert core.
Table 1: Physicochemical Properties & Waste Characterization
PropertyData / SpecificationOperational Implication
IUPAC Name Imino(methyl)(propan-2-yl)-

-sulfanone
Proper labeling for EHS tracking.[1][2]
Common Synonyms S-Methyl-S-isopropylsulfoximine; Methyl isopropyl sulfoximineUse synonyms on waste tags to aid contract disposal teams.[1]
CAS Number 1309626-68-9 (Racemic)Unique identifier for regulatory reporting.[1]
Physical State Viscous Liquid or Low-Melting SolidHygroscopic; tends to stick to glass.[1] Triple-rinse required.[1]
Acidity (pKa) ~2.5 (Conjugate acid of the imine)Weakly basic nitrogen.[1] Do not mix with strong Lewis acids to avoid exotherms.[1]
Hazard Codes H302 (Harmful if swallowed), H315, H319Standard PPE (Nitrile gloves, safety glasses) is sufficient.
Waste Code (RCRA) Not P/U Listed.[1] Use D001 (if in flammable solvent) or Non-Specific Organic .[1]Must be profiled as "Sulfur/Nitrogen-bearing Organic".[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is a self-validating system: every step ensures the material is contained and categorized before it leaves your control.[1]

Phase 1: Pre-Treatment & Segregation[1]
  • The Logic: Because sulfoximines are water-soluble and stable, they persist in water systems. Zero-discharge to sewer is mandatory. [1]

  • Segregation Rule: Isolate from "Clean Organic Solvents" (like pure acetone/ethanol).[1] Sulfoximines contain Nitrogen and Sulfur, which require specific scrubbers during incineration to prevent acid rain precursor release (NO

    
    , SO
    
    
    
    ).[2]
Phase 2: Waste Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal cans if the waste stream is acidic.[1][3]

  • Liquid Waste (Solutions):

    • If dissolved in DMSO, Methanol, or DCM: Collect in the "Halogenated/Heteroatom Organic Waste" carboy.

    • Critical: Ensure the waste tag explicitly lists "Sulfoximine" to alert the disposal facility of the sulfur content.[1]

  • Solid Waste (Pure Compound/Contaminated Silica):

    • Place solid residues or contaminated column chromatography silica into a wide-mouth HDPE jar.[1]

    • Label as "Hazardous Solid Waste: Toxic Organic Solid."[1]

Phase 3: Decontamination of Glassware

Due to the viscosity and polarity of sulfoximines, significant residue often remains in flasks.[2]

  • Rinse 1: Rinse glassware with a low-molecular-weight alcohol (Methanol or Ethanol).[1] Pour this rinse into the Liquid Waste container.

  • Rinse 2: Rinse with water.[1][2][3][4][5][6][7] Collect this first water rinse into the Liquid Waste container.

  • Final Wash: Standard detergent wash is now safe for the sewer.[1]

Part 4: Operational Workflow (Visualization)

The following decision tree guides the researcher through the disposal logic, ensuring no step is missed regarding the physical state or mixture components.

DisposalProtocol Start Waste Generation: Imino(methyl)(propan-2-yl)-lambda6-sulfanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Silica Gel Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Jar Label: 'Toxic Solid Organic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Final Final Disposal: High-Temp Incineration (Rotary Kiln) SolidAction->Final Halogenated Halogenated (DCM/Chloroform) or High Sulfur Content SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH/Ethyl Acetate) SolventCheck->NonHalogenated StreamA Stream A: Halogenated/Heteroatom Waste (Requires Scrubbed Incineration) Halogenated->StreamA Override CRITICAL OVERRIDE: Does solution contain >5% Sulfoximine? NonHalogenated->Override StreamA->Final StreamB Stream B: High BTU Organic Waste (Fuel Blending - CHECK LOCAL REGS) StreamB->Final Override->StreamA Yes (>5%) Override->StreamB No (<5%)

Figure 1: Decision matrix for segregating sulfoximine waste. Note the "Critical Override" where high concentrations of sulfur-containing organics force the waste into the heteroatom stream regardless of the solvent.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill, the stability of the molecule means it will not degrade quickly. Mechanical removal is necessary.[1][3]

  • Evacuate & Ventilate: Although vapor pressure is generally low, standard protocol dictates clearing the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Liquid Spill: Absorb with vermiculite, dry sand, or commercial "Universal" spill pads. Do not use sawdust if the solvent is an oxidizer.

    • Solid Spill: Scoop carefully to avoid dust generation.[1] Wipe the surface with a methanol-dampened towel.[1]

  • Disposal of Debris: All absorbent materials must be placed in a sealed plastic bag, labeled as "Hazardous Waste contaminated with Sulfoximine," and placed in the solid waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366395, S-Methyl-S-isopropylsulfoximine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link][1]

  • Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[1] Angewandte Chemie International Edition.[1] (Contextual grounding for stability/bioisostere properties). Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Imino(methyl)(propan-2-yl)-lambda6-sulfanone

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Imino(methyl)(propan-2-yl)- -sulfanone Common Name: S-Methyl-S-isopropylsulfoximine CAS Registry Number: 1367371-35-4 (and related analogs)[1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Imino(methyl)(propan-2-yl)-


-sulfanone
Common Name: S-Methyl-S-isopropylsulfoximine
CAS Registry Number:  1367371-35-4 (and related analogs)[1][2]

Executive Safety Summary

The Molecule: Imino(methyl)(propan-2-yl)-


-sulfanone is a sulfoximine , a critical bioisostere used in medicinal chemistry to replace sulfones or sulfonamides.[1][2] While it offers metabolic stability in drug design, this stability implies potential environmental persistence and specific biological activity.[2]

The Hazard: Unlike standard organic solvents, sulfoximines possess a unique nitrogen-sulfur bond (


) that renders them nucleophilic and potentially biologically active (e.g., specific sulfoximines like L-Methionine sulfoximine are neurotoxic glutamine synthetase inhibitors).[1][2]
  • Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation (H315, H319), and Respiratory Irritation (H335).[1][2][3]

  • Physical State: Typically a viscous oil or low-melting solid at room temperature.[1][2]

The Directive: Treat this compound as a High-Potency Intermediate (OEB 3) until specific toxicological data proves otherwise. Do not rely solely on "Warning" labels; the lack of chronic toxicity data necessitates a precautionary approach.[2]

Hazard Profiling & Risk Assessment

Before selecting PPE, you must understand the mechanism of exposure.[2]

Hazard ClassH-CodeBiological MechanismOperational Implication
Acute Toxicity (Oral) H302Systemic absorption via ingestion or mucous membranes.[2]Zero-tolerance for hand-to-mouth transfer. Double-gloving is required for neat handling.
Skin Irritation H315The basic imino (

) group can react with skin lipids/proteins.[1][2]
Splash protection is critical. Standard lab coats are insufficient for spills; use chemical-resistant aprons.[1][2]
Eye Irritation H319High polarity allows rapid dissolution in ocular fluid.[2]Goggles (ANSI Z87.1) are mandatory.[1][2] Safety glasses are insufficient due to vapor/splash risk.[2]
Resp. Irritation H335Inhalation of aerosols or vapors.[2][4]Engineering Control: All handling must occur within a certified fume hood.

PPE Matrix: The Defense System

This matrix is designed to be a self-validating system.[2] If you cannot meet a requirement in the "Critical Check" column, stop work immediately .

Body ZonePPE RequirementMaterial SpecificationCritical Check (Self-Validation)
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (5-8 mil) or NeopreneNitrile / Neoprene Avoid Latex (poor chemical resistance to sulfur organics)The "Balloon Test": Inflate gloves slightly to check for pinholes before donning.[1][2] Change outer gloves every 30 mins or immediately upon splash.[2]
Ocular Chemical Splash Goggles (Indirect Vent)Polycarbonate with anti-fog coating.[1][2]Seal Check: Goggles must seal against the brow and temples.[2] If you can slide a finger under the seal, they are too loose.[2]
Respiratory Engineering Control First (Fume Hood)If hood unavailable: Half-face respirator with OV/P100 cartridges .[1][2]Flow Check: Verify fume hood face velocity is 80–100 fpm before opening the vial.
Body Lab Coat + Chemical Apron Cotton/Poly blend (Coat) + Tyvek or PVC (Apron) for neat liquid handling.[1][2]Wrist Gap: Ensure glove cuffs overlap the lab coat sleeves.[2] Tape cuffs if handling >500mg.[2]

Operational Protocols: Step-by-Step

Protocol A: Handling the Neat Substance (Weighing/Transfer)

Context: The substance is likely a viscous liquid or sticky solid.[1][2] Static charge and "stringing" of the liquid are common risks.[1]

  • Preparation:

    • Place a disposable absorbent pad (benchkote) inside the fume hood.[1][2]

    • Pre-weigh your receiving flask/vial before adding the reagent to avoid moving the open stock bottle back and forth to the balance.[2]

  • The Transfer:

    • Do not use a spatula if liquid/viscous.[2] Use a positive-displacement pipette or a glass Pasteur pipette.[2]

    • Why? Viscous sulfoximines stick to spatulas, leading to drips and inaccurate weighing.[2]

  • Decontamination (The "Exit Strategy"):

    • Wipe the threads of the stock bottle with a dry Kimwipe before recapping.[2]

    • Place the used Kimwipe immediately into a solid waste bag inside the hood.[2]

    • Self-Validation: Check the absorbent pad.[1][2] If there are wet spots, your technique failed.[2] Replace gloves immediately.[2]

Protocol B: Reaction Setup (Solution Phase)
  • Dissolution:

    • Add solvent (e.g., DCM, Methanol) directly to the weighing vessel if possible.[1][2]

    • Sulfoximines are polar; ensure complete dissolution before transfer.[2]

  • Inert Atmosphere:

    • While generally stable, the free imino group (

      
      ) is nucleophilic.[1][2] Store under Nitrogen/Argon to prevent uptake of atmospheric moisture or CO2 (forming carbamates).[2]
      

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct protective equipment based on physical state and quantity.

PPE_Decision_Tree Start Start: Handling Imino-lambda6-sulfanone State Physical State? Start->State Liquid Liquid / Viscous Oil State->Liquid Solid Solid / Powder State->Solid Quant Quantity > 100mg? Liquid->Quant Resp Respiratory Risk: Use P100 Mask or Powder Containment Hood Solid->Resp Dust Generation Risk Level1 Standard PPE: Nitrile Gloves (Single) Lab Coat Goggles Fume Hood Quant->Level1 No Level2 Enhanced PPE: Double Nitrile Gloves Chemical Apron Face Shield + Goggles Quant->Level2 Yes (Splash Risk)

[1][2][5]

Figure 2: Emergency Spill Response Workflow

Caption: Immediate actions to take in the event of a spill outside the fume hood.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Colleagues) Spill->Evacuate Assess 2. Assess Volume (< 5mL?) Evacuate->Assess Minor Minor Spill Assess->Minor Yes Major Major Spill (Call EHS) Assess->Major No Clean 3. Absorb with Vermiculite/Sand Minor->Clean Decon 4. Wash Surface (Soap + Water) Clean->Decon Waste 5. Dispose as Hazardous Waste Decon->Waste

[1][2]

Waste Disposal & Deactivation

Do not dispose of this chemical down the drain.[2] The nitrogen-sulfur backbone is robust and may persist in water systems.[2]

  • Segregation: Collect in a dedicated "Organic Waste - Halogen Free" container (unless halogenated solvents were used).

  • Quenching (Optional but Recommended):

    • If you have residual active reagent, treat with a dilute acidic solution (e.g., 1M HCl) before disposal.[1][2] This protonates the basic imino nitrogen, rendering it water-soluble and less volatile, though it does not destroy the molecule.[2]

  • Labeling: Clearly tag waste as "Contains Sulfoximine Derivatives."

References

  • Sigma-Aldrich. (2025).[1][2][6] Safety Data Sheet: Imino(methyl)(propan-2-yl)-lambda6-sulfanone. Retrieved from

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: Iminodipropyl-lambda6-sulfanone (Analog Read-Across).[1][2] Retrieved from [1][2]

  • Enamine. (2024).[2][7] Safety Data Sheet: Sulfoximine Building Blocks. Retrieved from [1][2]

  • Lücking, U. (2013).[2] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. (Context for bioactivity and stability).

Sources

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